BI-3663
Description
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Structure
2D Structure
Properties
IUPAC Name |
N-[2-[2-[2-[3-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethyl]-3-methoxy-4-[[4-[(3-oxo-1,2-dihydroinden-4-yl)oxy]-5-(trifluoromethyl)pyrimidin-2-yl]amino]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H42F3N7O12/c1-62-33-22-25(8-10-28(33)51-43-49-23-27(44(45,46)47)40(53-43)66-32-7-2-4-24-9-12-31(55)36(24)32)38(58)48-15-17-64-19-21-65-20-18-63-16-14-35(57)50-29-6-3-5-26-37(29)42(61)54(41(26)60)30-11-13-34(56)52-39(30)59/h2-8,10,22-23,30H,9,11-21H2,1H3,(H,48,58)(H,50,57)(H,49,51,53)(H,52,56,59) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADTXLFJKQHYGPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)NCCOCCOCCOCCC(=O)NC2=CC=CC3=C2C(=O)N(C3=O)C4CCC(=O)NC4=O)NC5=NC=C(C(=N5)OC6=CC=CC7=C6C(=O)CC7)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H42F3N7O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
917.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to BI-3663: A Chemical Probe for Elucidating the Scaffolding Functions of Focal Adhesion Kinase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of BI-3663, a potent and selective chemical probe designed to investigate the non-catalytic scaffolding functions of Focal Adhesion Kinase (FAK). By inducing the targeted degradation of FAK, this compound offers a powerful tool to dissect the complex roles of this pivotal protein in cellular signaling, adhesion, migration, and disease progression.
Introduction to FAK: Beyond the Kinase Domain
Focal Adhesion Kinase (FAK), also known as PTK2, is a non-receptor tyrosine kinase that plays a central role in signal transduction pathways initiated by integrins and growth factor receptors.[1][2] FAK is critically involved in a multitude of cellular processes, including cell adhesion, spreading, migration, proliferation, and survival.[1][3] Dysregulation of FAK expression and activity is frequently observed in various cancers, where it is associated with tumor growth, angiogenesis, and metastasis.[2][4]
FAK's functionality extends beyond its catalytic kinase activity. It also serves as a crucial scaffolding protein, facilitating the assembly of multi-protein signaling complexes at focal adhesions.[5][6] This scaffolding function is essential for the proper localization and interaction of various signaling molecules, including Src, p130Cas, and paxillin.[3][7] Distinguishing the kinase-dependent and -independent (scaffolding) roles of FAK has been a significant challenge for researchers relying solely on traditional kinase inhibitors.[5]
This compound: A PROTAC Approach to Unraveling FAK's Scaffolding Role
This compound is a heterobifunctional molecule known as a Proteolysis-Targeting Chimera (PROTAC).[8][9] PROTACs are designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to induce the degradation of a specific target protein.[8][10] this compound consists of three key components:
-
A ligand that binds to FAK (derived from the FAK inhibitor BI-4464).[9][11]
-
A ligand that recruits an E3 ubiquitin ligase (in this case, Cereblon (CRBN)).[9][12]
-
A linker that connects the FAK-binding and E3 ligase-recruiting moieties.[9]
By simultaneously binding to both FAK and CRBN, this compound brings them into close proximity, leading to the ubiquitination of FAK and its subsequent degradation by the proteasome.[8][13] This degradation-based mechanism effectively eliminates the entire FAK protein, thereby ablating both its kinase and scaffolding functions, providing a more definitive tool to study the consequences of FAK loss compared to kinase inhibition alone.[14]
Quantitative Data for this compound
The following tables summarize the key quantitative data for this compound, providing insights into its potency, selectivity, and degradation efficiency.
Table 1: Binding Affinity and Kinase Inhibition
| Parameter | Target | Value | Reference |
| IC50 | PTK2/FAK | 18 nM | [9][12] |
| Binary Affinity (to PTK2) | PTK2 | 18 nM | [8] |
| Binary Affinity (to CRBN) | CRBN | 877 nM | [8] |
Table 2: Cellular Degradation Potency and Efficacy
| Cell Line | Cancer Type | DC50 | Dmax | Reference |
| A549 | Lung Adenocarcinoma | 25 nM | >80% | [8] |
| A549 | Lung Adenocarcinoma | 27 nM | 95% | [11][15] |
| Hep3B2.1-7 | Hepatocellular Carcinoma | pDC50 = 7.6 | - | [9][12] |
| Various HCC Lines (11 total) | Hepatocellular Carcinoma | Median DC50 = 30 nM | >80% | [13][15] |
DC50: The concentration of the compound that results in 50% degradation of the target protein. Dmax: The maximum percentage of protein degradation achieved. pDC50: The negative logarithm of the DC50 value.
Signaling Pathways and Mechanism of Action
The following diagrams illustrate the FAK signaling pathway and the mechanism of action of this compound.
Caption: FAK signaling pathway highlighting kinase and scaffolding roles.
Caption: Mechanism of action of this compound mediated FAK degradation.
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to effectively utilize this compound.
1. Western Blotting for FAK Degradation
-
Objective: To quantify the reduction in FAK protein levels following treatment with this compound.
-
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., A549) at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 16-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against FAK (e.g., rabbit anti-FAK) overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize FAK protein levels to a loading control (e.g., GAPDH or β-actin).
-
2. NanoBRET™ Ternary Complex Formation Assay
-
Objective: To measure the formation of the FAK-BI-3663-CRBN ternary complex in live cells.
-
Methodology:
-
Cell Line Engineering: Co-express FAK fused to a NanoLuc® luciferase (energy donor) and CRBN fused to a HaloTag® (energy acceptor) in a suitable cell line (e.g., HEK293).
-
Labeling: Label the HaloTag®-CRBN fusion protein with a cell-permeable fluorescent HaloTag® ligand.
-
Treatment: Treat the cells with varying concentrations of this compound.
-
BRET Measurement: Add the NanoLuc® substrate and measure the bioluminescence resonance energy transfer (BRET) signal using a plate reader equipped with appropriate filters. An increase in the BRET signal indicates the proximity of FAK and CRBN, confirming the formation of the ternary complex.
-
Data Analysis: Plot the BRET ratio against the this compound concentration to determine the potency of ternary complex formation.
-
3. Cellular Thermal Shift Assay (CETSA®)
-
Objective: To confirm the engagement of this compound with FAK in a cellular context.
-
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Thermal Challenge: Heat the cell suspensions at a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Detection: Analyze the amount of soluble FAK remaining in the supernatant at each temperature using Western blotting or mass spectrometry.
-
Data Analysis: The binding of this compound to FAK is expected to stabilize the protein, resulting in a shift of its melting curve to a higher temperature.
-
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for characterizing a PROTAC like this compound.
Caption: A typical experimental workflow for PROTAC characterization.
Conclusion
This compound is a highly valuable chemical probe for dissecting the scaffolding functions of FAK. Its ability to induce potent and selective degradation of FAK provides a clear advantage over traditional kinase inhibitors, enabling a more precise understanding of FAK's diverse roles in health and disease. This guide provides the essential data, protocols, and conceptual framework to empower researchers in their investigations into FAK biology and the development of novel therapeutic strategies.
References
- 1. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 2. selvita.com [selvita.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. pelagobio.com [pelagobio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 8. Cellular thermal shift assay: an approach to identify and assess protein target engagement | Semantic Scholar [semanticscholar.org]
- 9. biorxiv.org [biorxiv.org]
- 10. PROTAC’ing oncoproteins: targeted protein degradation for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BI-4464 - Nordic Biosite [nordicbiosite.com]
- 12. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
The Critical Role of Cereblon in BI-3663-Mediated PTK2 Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to address diseases driven by aberrant protein function. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution, acting as molecular bridges to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. This technical guide provides an in-depth examination of the mechanism of action of BI-3663, a selective PROTAC degrader of Protein Tyrosine Kinase 2 (PTK2), with a core focus on the indispensable role of the E3 ligase substrate receptor, Cereblon (CRBN).
This compound is a heterobifunctional molecule composed of a ligand that binds to PTK2 and a ligand that recruits the CRL4CRBN E3 ubiquitin ligase complex.[1] This guide will dissect the intricate process of this compound-mediated PTK2 degradation, presenting key quantitative data, detailed experimental protocols to probe this interaction, and visual representations of the underlying biological pathways and experimental workflows.
Data Presentation: Quantitative Analysis of this compound Activity
The efficacy of a PROTAC is determined by its ability to induce the degradation of its target protein. This is typically quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The binding affinities of the PROTAC for its target protein and the E3 ligase are also critical parameters.
| Parameter | Value | Cell Line/Assay Condition | Reference |
| PTK2 Degradation | |||
| DC50 | 25 nM | A549 cells (18h treatment) | [1] |
| Dmax | 95% ± 4% | A549 cells (18h treatment) | [1] |
| Median DC50 | 30 nM | Panel of eleven HCC cell lines | [2] |
| Dmax | >80% | Panel of eleven HCC cell lines | [2] |
| pDC50 | 7.6 ± 0.1 | A549 cells (18h treatment) | [1] |
| pDC50 | 7.9 | Hep3B2.1-7 cells (18h treatment) | [3][4] |
| Binding Affinity | |||
| PTK2 (this compound) | 18 nM (IC50) | Biochemical assay | [3][4] |
| CRBN (this compound) | 877 nM | Biochemical assay | [1] |
Signaling Pathways and Experimental Workflows
To elucidate the mechanism of this compound, a series of experiments are conducted to demonstrate the formation of the ternary complex, the subsequent ubiquitination of PTK2, and its degradation, leading to the modulation of downstream signaling.
This compound Mechanism of Action
The following diagram illustrates the catalytic cycle of this compound-mediated PTK2 degradation, highlighting the central role of the CRL4CRBN E3 ligase complex.
Caption: Catalytic cycle of this compound mediated PTK2 degradation.
PTK2 Downstream Signaling Pathway
Degradation of PTK2 by this compound is expected to impact multiple downstream signaling pathways involved in cell survival, proliferation, and migration.
References
The PROTAC Advantage: A Paradigm Shift in Targeting Focal Adhesion Kinase
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Focal Adhesion Kinase (FAK) has long been a compelling target in oncology due to its pivotal role in cell adhesion, migration, proliferation, and survival.[1][2] Traditional therapeutic strategies have centered on the development of small molecule inhibitors that target the kinase activity of FAK. However, the clinical efficacy of these inhibitors has been modest, in part due to the kinase-independent scaffolding functions of FAK that are left unaddressed.[3][4] Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach to drug discovery, offering a mechanism to induce the degradation of target proteins rather than merely inhibiting their enzymatic function.[5][6] This guide explores the distinct advantages of employing PROTAC technology to target FAK, providing a comprehensive overview of the underlying biology, quantitative data on current FAK degraders, detailed experimental methodologies, and visual representations of key pathways and workflows.
Introduction: The Limitations of Traditional FAK Inhibition
Focal Adhesion Kinase is a non-receptor tyrosine kinase that is overexpressed and activated in a multitude of human cancers.[2][7] Its functions are twofold:
-
Kinase-Dependent Activity: FAK autophosphorylates at tyrosine 397 (Y397), creating a high-affinity binding site for Src family kinases. The resulting FAK/Src complex phosphorylates a host of downstream substrates, activating signaling cascades that promote cell motility, proliferation, and survival.[8][9]
-
Kinase-Independent Scaffolding Function: FAK also acts as a scaffold, mediating protein-protein interactions that are crucial for the structural integrity of focal adhesions and the regulation of signaling pathways, independent of its catalytic activity.[3][10]
Conventional FAK inhibitors are designed to compete with ATP for binding to the kinase domain, thereby blocking the kinase-dependent signaling pathways.[11] While effective at inhibiting FAK phosphorylation, these inhibitors fail to disrupt the scaffolding functions of the FAK protein.[4] This incomplete targeting of FAK's oncogenic roles is a key factor contributing to their limited success in clinical trials.[3]
The PROTAC Approach: Hijacking the Cell's Disposal System
PROTACs are heterobifunctional molecules composed of a ligand that binds to the protein of interest (in this case, FAK), a linker, and a ligand that recruits an E3 ubiquitin ligase.[][13] This tripartite composition allows the PROTAC to bring FAK into close proximity with the E3 ligase, leading to the ubiquitination of FAK and its subsequent degradation by the 26S proteasome.[6]
The PROTAC Advantage for FAK:
-
Complete Target Ablation: Unlike inhibitors, PROTACs lead to the degradation of the entire FAK protein, thereby ablating both its kinase-dependent and kinase-independent scaffolding functions. This comprehensive targeting is expected to result in a more profound and durable therapeutic effect.
-
Event-Driven Catalytic Action: PROTACs act catalytically, meaning a single PROTAC molecule can induce the degradation of multiple FAK protein molecules.[5] This allows for potent activity at substoichiometric concentrations.
-
Overcoming Resistance: By degrading the target protein, PROTACs can potentially overcome resistance mechanisms associated with mutations in the kinase domain that prevent inhibitor binding.[]
-
Improved Selectivity: PROTACs can exhibit improved selectivity compared to their parent inhibitors, as the formation of a stable ternary complex (FAK-PROTAC-E3 ligase) is required for degradation.[5]
Quantitative Analysis of FAK-Targeting PROTACs
Several potent and selective FAK PROTACs have been developed. The following tables summarize key quantitative data for some of the most well-characterized FAK degraders.
| PROTAC | FAK Ligand | E3 Ligase Ligand | DC50 | Cell Line | Dmax | Reference |
| FC-11 | PF562271 | CRBN | 0.08 nM | PA-1 | >90% | [14][15] |
| 0.4 nM | Primary Germ Cells | >90% | [14] | |||
| 1.3 nM | Primary Sertoli Cells | >90% | [14] | |||
| 310 pM | TM3 | Not Reported | [15] | |||
| 330 pM | MDA-MB-436 | Not Reported | [15] | |||
| 370 pM | LNCaP | Not Reported | [15] | |||
| 40 pM | Ramos | Not Reported | [15] | |||
| Compound 16b | Defactinib derivative | Lenalidomide analog (CRBN) | 6.16 ± 1.13 nM | A549 | Not Reported | [16] |
| PROTAC-3 | Defactinib | VHL | 3.0 nM | PC3 | Not Reported | [11] |
| BSJ-04-146 | BSJ-04-175 | VHL | Not Reported | Not Reported | >90% | [17] |
| GSK215 | VS-4718 | VHL | 1.3 nM | A549 | >90% | [18] |
| PROTAC A13 | PF-562271 derivative | Pomalidomide (CRBN) | ~10 nM | A549 | 85% | [11] |
| PROTACFAKdegrader 2 | IN10018 | Not Specified | 27.72 nM (total FAK) | 4T1, MDA-MB-231, MDA-MB-468, MDA-MB-435 | Not Reported | [19] |
| 60.1 nM (p-FAK) | [19] |
DC50: Concentration required for 50% degradation of the target protein. Dmax: Maximum percentage of protein degradation achieved.
Signaling Pathways and Experimental Workflows
FAK Signaling Pathways
The following diagram illustrates the central role of FAK in integrin-mediated signaling and its downstream effectors.
Caption: FAK signaling cascade initiated by ECM engagement.
PROTAC Mechanism of Action Workflow
The following diagram illustrates the catalytic cycle of a FAK-targeting PROTAC.
Caption: Catalytic cycle of FAK degradation by a PROTAC.
Experimental Workflow: Western Blot for FAK Degradation
The following diagram outlines the key steps in assessing FAK protein degradation via Western blotting.
Caption: Workflow for Western blot analysis of FAK degradation.
Detailed Experimental Protocols
Cell Culture and PROTAC Treatment
-
Cell Lines: A549 (human lung carcinoma), OVCAR3 (human ovarian carcinoma), PC3 (human prostate cancer), or other relevant cell lines.
-
Culture Conditions: Maintain cells in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
PROTAC Preparation: Dissolve FAK PROTAC in DMSO to prepare a 10 mM stock solution. Further dilute the stock solution in culture medium to the desired final concentrations immediately before use.
-
Treatment: Seed cells in 6-well plates and allow them to adhere overnight. The following day, replace the medium with fresh medium containing the indicated concentrations of the FAK PROTAC or vehicle (DMSO). Incubate for the desired time points (e.g., 2, 4, 8, 12, 24 hours).
Western Blot Analysis
-
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Lyse the cells on ice for 30 minutes in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: Scrape the cell lysates and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatants and determine the protein concentration using a BCA protein assay kit according to the manufacturer's instructions.
-
SDS-PAGE and Protein Transfer: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membranes with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membranes with primary antibodies against FAK, phospho-FAK (Y397), and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. After washing with TBST, incubate the membranes with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the FAK and p-FAK band intensities to the loading control to determine the percentage of degradation relative to the vehicle-treated control.
Cell Migration Assay (Wound Healing Assay)
-
Cell Seeding: Seed cells in 6-well plates and grow them to confluency.
-
Wound Creation: Create a scratch (wound) in the cell monolayer using a sterile 200 µl pipette tip.
-
Treatment and Imaging: Wash the cells with PBS to remove detached cells and replace the medium with fresh medium containing the FAK PROTAC or vehicle. Capture images of the wound at 0 hours and at subsequent time points (e.g., 24, 48 hours) using a microscope.
-
Analysis: Measure the width of the wound at different points and calculate the percentage of wound closure over time. Compare the migration rate of PROTAC-treated cells to that of vehicle-treated cells.
Cell Invasion Assay (Transwell Assay)
-
Chamber Preparation: Rehydrate Matrigel-coated transwell inserts (8 µm pore size) with serum-free medium.
-
Cell Seeding: Suspend cells in serum-free medium containing the FAK PROTAC or vehicle and seed them into the upper chamber of the transwell.
-
Invasion Stimulation: Add medium containing 10% FBS as a chemoattractant to the lower chamber.
-
Incubation: Incubate the plates for 24-48 hours to allow for cell invasion through the Matrigel and the porous membrane.
-
Staining and Quantification: Remove the non-invading cells from the upper surface of the membrane with a cotton swab. Fix the invading cells on the lower surface of the membrane with methanol and stain them with crystal violet.
-
Analysis: Count the number of stained cells in several random fields under a microscope. Calculate the percentage of invasion inhibition relative to the vehicle-treated control.
Conclusion and Future Directions
The development of FAK-targeting PROTACs represents a significant advancement in the pursuit of effective therapies against FAK-driven cancers. By inducing the degradation of the FAK protein, these molecules overcome the limitations of traditional kinase inhibitors by eliminating both the catalytic and scaffolding functions of FAK.[3][16] The impressive potency and distinct mechanism of action of FAK PROTACs, as evidenced by the presented data, underscore their therapeutic potential.
Future research in this area will likely focus on:
-
Optimizing Pharmacokinetics: Improving the drug-like properties of FAK PROTACs to enhance their oral bioavailability and in vivo stability.
-
Exploring Combination Therapies: Investigating the synergistic effects of FAK PROTACs with other anticancer agents, such as chemotherapy or immunotherapy.
-
Expanding the Target Scope: Applying the PROTAC strategy to other challenging targets within the focal adhesion signaling network.
-
Understanding Resistance Mechanisms: Elucidating potential mechanisms of resistance to FAK PROTACs to inform the development of next-generation degraders.
References
- 1. Recent advances in focal adhesion kinase (FAK)-targeting antitumor agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01880C [pubs.rsc.org]
- 2. Targeting focal adhesion kinase (FAK) for cancer therapy: FAK inhibitors, FAK-based dual-target inhibitors and PROTAC degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | FAK PROTAC Inhibits Ovarian Tumor Growth and Metastasis by Disrupting Kinase Dependent and Independent Pathways [frontiersin.org]
- 4. FAK PROTAC Inhibits Ovarian Tumor Growth and Metastasis by Disrupting Kinase Dependent and Independent Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 6. Frontiers | PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]
- 10. Design, Synthesis, and Evaluation of Highly Potent FAK-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and biological evaluation of potent FAK-degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. FAK-targeting PROTAC as a chemical tool for the investigation of non-enzymatic FAK function in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. FAK PROTAC FC-11 | FAK degrader | Probechem Biochemicals [probechem.com]
- 16. Cutting-Edge FAK-targeting PROTACs: design, synthesis, and biological evaluation [jcps.bjmu.edu.cn]
- 17. Development and Characterization of Selective FAK Inhibitors and PROTACs with In Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. PROTAC FAK degrader 2_TargetMol [targetmol.com]
Exploring the Kinase-Independent Functions of FAK with BI-3663: An In-depth Technical Guide
Introduction
Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, is a critical regulator of cellular processes such as cell survival, proliferation, migration, and invasion.[1][2] Its overexpression and activation are frequently observed in various cancers, making it a compelling therapeutic target.[3][4] FAK's cellular functions are twofold: it possesses both kinase-dependent enzymatic activity and a kinase-independent scaffolding function.[1] The scaffolding function of FAK is mediated through its distinct protein domains, including the N-terminal FERM domain, the C-terminal Focal Adhesion Targeting (FAT) domain, and proline-rich regions, which facilitate numerous protein-protein interactions.[1][5]
Traditional therapeutic strategies have predominantly focused on the development of small molecule inhibitors that target the kinase activity of FAK. However, these inhibitors have shown limited efficacy in clinical trials, potentially because they do not address the crucial scaffolding functions of the FAK protein.[6] The FAK scaffold orchestrates the assembly of signaling complexes by interacting with proteins such as Src, paxillin, and p130Cas, thereby regulating downstream signaling pathways independent of its catalytic activity.[2][5]
To overcome the limitations of kinase inhibitors and to enable a more comprehensive understanding of FAK's roles, novel therapeutic modalities are required. Proteolysis-targeting chimeras (PROTACs) represent a groundbreaking approach to target proteins for degradation. BI-3663 is a highly selective and potent PROTAC that targets FAK for degradation by hijacking the Cereblon E3 ubiquitin ligase.[3][4][7][8] By inducing the degradation of the entire FAK protein, this compound allows for the investigation of both its kinase-dependent and kinase-independent functions. This technical guide provides an in-depth overview of the use of this compound as a tool to explore the non-catalytic roles of FAK, presenting quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways.
Data Presentation
Quantitative Analysis of this compound Activity
This compound is a potent degrader of FAK with a median DC50 (concentration required to degrade 50% of the protein) of 30 nM across various cancer cell lines.[3][4][7] It also exhibits inhibitory activity against the FAK kinase with an IC50 of 18 nM.[3][4][7] The following tables summarize the quantitative data for this compound and compare its effects with those of FAK kinase inhibitors.
| Compound | Target | Assay | IC50 (nM) | Cell Lines | Reference |
| This compound | FAK | Kinase Inhibition | 18 | N/A | [3][4][7] |
| BI-4464 | FAK | Kinase Inhibition | - | N/A | [8] |
| Defactinib (VS-6063) | FAK | Kinase Inhibition | - | Various | [6] |
| PF-573228 | FAK | Kinase Inhibition | - | Various | [6] |
Table 1: Kinase Inhibitory Activity of this compound and Other FAK Inhibitors. This table summarizes the half-maximal inhibitory concentration (IC50) of this compound and other commonly used FAK kinase inhibitors.
| Compound | Target | Assay | DC50 (nM) | pDC50 | Cell Lines | Reference |
| This compound | FAK | Degradation | 30 (median) | 7.45 (mean) | 11 HCC cell lines | [3] |
| This compound | FAK | Degradation | - | 7.6 | Hep3B2.1-7 | [3][7] |
| This compound | FAK | Degradation | - | 7.9 | A549 | [3][7] |
| PROTAC-3 | FAK | Degradation | 3.0 | - | PC3 | [8] |
Table 2: FAK Degradation Potency of this compound and Other PROTACs. This table presents the degradation efficiency of this compound and another FAK-targeting PROTAC, PROTAC-3. pDC50 is the negative logarithm of the DC50 value.
| Cell Line | Treatment | Effect on Cell Viability (3D Spheroid) | Effect on Downstream Signaling (pAKT) | Reference |
| PATU-8988T | This compound (100 nM) | Modest degradation, limited activity | Limited | [6] |
| PATU-8988T | PROTAC-3 (100 nM) | FAK degradation | Diminished | [6] |
| PATU-8988T, MDA-MB-231 | FAK Inhibitors (VS-4718, Defactinib, PF-573228) | Significant loss of viability | - | [6] |
| PATU-8988T, MDA-MB-231 | FAK PROTACs (this compound, PROTAC-3) | Improved impact on cell viability compared to inhibitors | - | [6] |
Table 3: Functional Comparison of this compound and FAK Kinase Inhibitors. This table highlights the differential effects of FAK degradation versus kinase inhibition on cell viability in 3D culture models and downstream signaling.
Experimental Protocols
Western Blotting for FAK Degradation
This protocol details the steps to assess the degradation of FAK in cultured cells following treatment with this compound.
Materials:
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
This compound (and/or FAK kinase inhibitor as a control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer (with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-FAK, anti-pFAK (Tyr397), anti-paxillin, anti-p130Cas, anti-Src, anti-pAKT, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) or a FAK kinase inhibitor for the desired time (e.g., 4, 8, 16, 24 hours). Include a DMSO-treated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations and prepare samples with Laemmli buffer. Boil the samples for 5-10 minutes and load them onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.[9][10][11][12]
Co-Immunoprecipitation (Co-IP) to Analyze FAK's Scaffolding Interactions
This protocol is designed to investigate the effect of this compound on the interaction of FAK with its binding partners.
Materials:
-
Treated and control cell lysates (prepared as for Western blotting)
-
Co-IP lysis buffer (non-denaturing)
-
Primary antibody for immunoprecipitation (e.g., anti-FAK)
-
Protein A/G agarose or magnetic beads
-
Wash buffer
-
Elution buffer or Laemmli buffer
Procedure:
-
Lysate Preparation: Prepare cell lysates from this compound-treated and control cells using a non-denaturing Co-IP lysis buffer.
-
Immunoprecipitation: Pre-clear the lysates with protein A/G beads. Incubate the pre-cleared lysates with the anti-FAK antibody overnight at 4°C.
-
Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Washing: Pellet the beads and wash them several times with wash buffer to remove non-specific binding proteins.
-
Elution and Analysis: Elute the proteins from the beads using elution buffer or by boiling in Laemmli buffer. Analyze the eluted proteins by Western blotting using antibodies against known FAK interaction partners (e.g., Src, paxillin, p130Cas).[13][14]
Transwell Cell Migration and Invasion Assay
This assay is used to assess the impact of FAK degradation by this compound on the migratory and invasive potential of cells.
Materials:
-
Transwell inserts (with or without Matrigel coating for migration and invasion, respectively)
-
24-well plates
-
Serum-free cell culture medium
-
Medium with a chemoattractant (e.g., 10% FBS)
-
This compound
-
Cotton swabs
-
Fixation solution (e.g., methanol)
-
Staining solution (e.g., crystal violet)
-
Microscope
Procedure:
-
Cell Preparation and Treatment: Pre-treat cells with this compound or a kinase inhibitor for a specified time.
-
Assay Setup: Rehydrate the Transwell inserts. For invasion assays, coat the inserts with Matrigel. Seed the pre-treated cells in serum-free medium in the upper chamber of the inserts. Add medium containing a chemoattractant to the lower chamber.
-
Incubation: Incubate the plates for a period that allows for cell migration/invasion (typically 16-48 hours).
-
Removal of Non-migrated/invaded Cells: Carefully remove the cells from the upper surface of the membrane using a cotton swab.
-
Fixation and Staining: Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol and stain them with crystal violet.
-
Quantification: Count the stained cells in several random fields of view under a microscope.[15][16][17][18]
Proximity Ligation Assay (PLA) for In Situ Visualization of FAK Interactions
PLA is a powerful technique to visualize protein-protein interactions within fixed cells. This protocol can be adapted to study the effect of this compound on the proximity of FAK to its binding partners.
Materials:
-
Cells grown on coverslips
-
This compound
-
Fixation and permeabilization buffers
-
Primary antibodies against FAK and an interaction partner (from different species)
-
PLA probes (secondary antibodies conjugated to oligonucleotides)
-
Ligation and amplification reagents (commercial kits available)
-
Fluorescently labeled oligonucleotides
-
Mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Cell Culture, Treatment, and Fixation: Grow cells on coverslips, treat with this compound or control, and then fix and permeabilize the cells.
-
Primary Antibody Incubation: Incubate the cells with a pair of primary antibodies targeting FAK and its interaction partner.
-
PLA Probe Incubation: Incubate with PLA probes that bind to the primary antibodies.
-
Ligation and Amplification: If the two proteins are in close proximity (<40 nm), the oligonucleotides on the PLA probes are ligated to form a circular DNA template. This template is then amplified via rolling circle amplification.
-
Detection: Fluorescently labeled oligonucleotides hybridize to the amplified DNA, creating a fluorescent spot at the site of the protein-protein interaction.
-
Imaging and Analysis: Visualize the PLA signals using a fluorescence microscope. The number of spots per cell can be quantified to measure the extent of the protein-protein interaction.[19][20][21][22][23]
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Conclusion
The development of potent and selective FAK degraders like this compound has opened up new avenues for dissecting the complex biology of FAK. By inducing the degradation of the entire FAK protein, this compound overcomes the limitations of traditional kinase inhibitors, which only target the catalytic function of the protein. This allows for a more comprehensive investigation of FAK's kinase-independent scaffolding roles in various cellular processes. The data and protocols presented in this technical guide provide a framework for researchers to utilize this compound as a powerful chemical tool to unravel the multifaceted functions of FAK in normal physiology and in diseases such as cancer. The ability to distinguish between the kinase-dependent and -independent functions of FAK is crucial for the development of more effective therapeutic strategies targeting this important oncoprotein.
References
- 1. researchgate.net [researchgate.net]
- 2. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Recent advances in focal adhesion kinase (FAK)-targeting antitumor agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01880C [pubs.rsc.org]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. Development and characterization of selective FAK inhibitors and PROTACs with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Western blot protocol | Abcam [abcam.com]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. origene.com [origene.com]
- 12. ptglab.com [ptglab.com]
- 13. Identification of new binding proteins of focal adhesion kinase using immunoprecipitation and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification of new binding proteins of focal adhesion kinase using immunoprecipitation and mass spectrometry [ouci.dntb.gov.ua]
- 15. pharm.ucsf.edu [pharm.ucsf.edu]
- 16. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. clyte.tech [clyte.tech]
- 18. snapcyte.com [snapcyte.com]
- 19. Proximity Ligation Assay for Detecting Protein-Protein Interactions and Protein Modifications in Cells and Tissues In Situ - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Proximity Ligation Assay for Detecting Protein-Protein Interactions and Protein Modifications in Cells and Tissues in Situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Learn: method proximity ligation assay - The Human Protein Atlas [v18.proteinatlas.org]
- 23. How Proximity Ligation Assays (PLA) Work [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols: BI-3663 for In Vitro Studies in A549 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
BI-3663 is a potent and highly selective PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of Protein Tyrosine Kinase 2 (PTK2), also known as Focal Adhesion Kinase (FAK).[1][2][3] PTK2/FAK is a non-receptor tyrosine kinase that plays a crucial role in cellular processes such as adhesion, proliferation, migration, and survival.[2] Its overexpression is linked to the progression of various cancers.[2] this compound functions by hijacking the cell's natural protein disposal system. It is a hetero-bifunctional molecule composed of a ligand that binds to PTK2 (BI-4464) and another ligand (Pomalidomide) that recruits the Cereblon (CRBN) E3 ubiquitin ligase, connected via a linker.[1][2] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of PTK2. These application notes provide detailed protocols for utilizing this compound in A549 human lung carcinoma cells.
Mechanism of Action
This compound operates through the PROTAC mechanism to induce targeted protein degradation. The molecule forms a ternary complex, bringing together the target protein (PTK2) and the E3 ubiquitin ligase Cereblon (CRBN).[1][2] This proximity enables the E3 ligase to transfer ubiquitin molecules to the PTK2 protein. The polyubiquitinated PTK2 is then recognized and degraded by the 26S proteasome. This event-driven, sub-stoichiometric mechanism allows a single molecule of this compound to trigger the degradation of multiple PTK2 protein molecules.[3]
Data Presentation: this compound Activity in A549 Cells
The following table summarizes the key quantitative metrics for this compound's activity in A549 lung cancer cells.
| Parameter | Value | Description | Reference |
| PTK2 Degradation (DC₅₀) | 25 - 27 nM | The half-maximal degradation concentration; the concentration of this compound required to degrade 50% of PTK2 protein. | [3][4] |
| PTK2 Degradation (pDC₅₀) | 7.6 | The negative logarithm of the molar DC₅₀ value. | [3] |
| Max Degradation (Dₘₐₓ) | 95% | The maximum percentage of PTK2 degradation observed at saturating concentrations of this compound after 18 hours. | [4] |
| PTK2 Inhibition (IC₅₀) | 18 nM | The half-maximal inhibitory concentration; the concentration of this compound required to inhibit 50% of PTK2 kinase activity. | [1][2][4] |
Experimental Protocols
A549 Cell Culture and Maintenance
This protocol outlines the standard procedure for culturing A549 cells to ensure they are healthy and suitable for experimentation.
-
Materials:
-
Protocol:
-
Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw a cryovial of A549 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in 10-12 mL of fresh medium.
-
Culturing: Transfer the cell suspension to a T-75 flask and incubate at 37°C with 5% CO₂. The typical population doubling time is approximately 22-24 hours.[5][6]
-
Subculturing (Passaging):
-
When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer once with 5 mL of sterile PBS.
-
Add 2 mL of 0.25% Trypsin-EDTA to the flask and incubate for 3-5 minutes at 37°C, or until cells detach.[5]
-
Neutralize the trypsin by adding 8 mL of complete growth medium.
-
Collect the cell suspension and centrifuge at 200 x g for 5 minutes.
-
Resuspend the pellet and plate cells at a split ratio of 1:4 to 1:9 into new flasks containing fresh medium.[5]
-
Renew the culture medium every 2-3 days.
-
-
This compound Treatment of A549 Cells
This protocol describes the preparation and application of this compound to cultured A549 cells.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Cultured A549 cells in multi-well plates
-
Complete growth medium
-
-
Protocol:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Aliquot and store at -20°C or -80°C.[1] Avoid repeated freeze-thaw cycles.
-
Cell Seeding: Seed A549 cells into multi-well plates (e.g., 6-well for Western Blot, 96-well for viability assays) at a density that will ensure they are in the exponential growth phase and approximately 60-70% confluent at the time of treatment.
-
Drug Dilution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Perform serial dilutions in complete growth medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (typically ≤ 0.1%).
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or a vehicle control (medium with the same percentage of DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 18 hours for degradation studies).[3][4]
-
Western Blotting for PTK2 Degradation
This protocol is used to quantify the reduction in PTK2 protein levels following this compound treatment.
-
Materials:
-
This compound treated A549 cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-PTK2, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
-
Protocol:
-
Cell Lysis: After treatment, place the plate on ice, wash cells with cold PBS, and add 100-200 µL of cold RIPA buffer to each well (for a 6-well plate). Scrape the cells, transfer the lysate to microcentrifuge tubes, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts for all samples, add Laemmli buffer, and boil for 5 minutes. Load 20-30 µg of protein per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary anti-PTK2 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Re-probe the membrane with a loading control antibody (e.g., GAPDH) to ensure equal protein loading.
-
Analysis: Quantify band intensities using densitometry software. Normalize PTK2 levels to the loading control and express them as a percentage of the vehicle-treated control.
-
Cell Viability Assay (MTT Assay)
This protocol assesses the effect of this compound on the metabolic activity and viability of A549 cells.
-
Materials:
-
A549 cells seeded in a 96-well plate
-
This compound dilutions in complete medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Protocol:
-
Seeding and Treatment: Seed A549 cells in a 96-well plate at a density of 5,000-10,000 cells/well. Allow them to attach overnight. Treat the cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, or 72 hours).[7]
-
MTT Addition: After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium containing MTT. Add 100 µL of solubilization solution (e.g., DMSO) to each well and pipette up and down to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Experimental Workflow Visualization
References
Application Notes and Protocols: Determining the Optimal Concentration of BI-3663 for PTK2 Degradation in Hepatocellular Carcinoma (HCC) Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein Tyrosine Kinase 2 (PTK2), also known as Focal Adhesion Kinase (FAK), is a non-receptor tyrosine kinase that is frequently overexpressed in various cancers, including hepatocellular carcinoma (HCC)[1][2][3][4]. Its overexpression is correlated with poor patient survival, making it a compelling therapeutic target[1][2][5]. This compound is a potent and selective Proteolysis Targeting Chimera (PROTAC) that induces the degradation of PTK2[1][6]. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein[1][7]. This compound utilizes the Cereblon (CRBN) E3 ligase to mediate the degradation of PTK2[1][3][6]. These application notes provide a comprehensive guide for determining the optimal concentration of this compound for PTK2 degradation in HCC cell lines.
Mechanism of Action of this compound
This compound functions by forming a ternary complex between PTK2 and the CRL4-CRBN E3 ubiquitin ligase. This proximity induces the polyubiquitination of PTK2, marking it for degradation by the 26S proteasome. This catalytic mechanism allows for the degradation of multiple PTK2 molecules by a single this compound molecule.
Caption: Mechanism of this compound induced PTK2 degradation.
Data Presentation: this compound Activity in HCC Cell Lines
This compound has been shown to be a potent degrader of PTK2 across a panel of eleven HCC cell lines, with a median half-maximal degradation concentration (DC50) of 30 nM[1][2][8][9]. The table below summarizes the reported degradation potency (pDC50) in various HCC cell lines. The pDC50 is the negative logarithm of the DC50 value.
| Cell Line | pDC50 | Reference |
| Mean (11 HCC lines) | 7.45 | [3] |
| Hep3B2.1-7 | 7.6 | [3][6] |
| A549 (Lung Cancer) | 7.9 | [3][6] |
Note: A higher pDC50 value indicates greater potency.
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration for PTK2 Degradation
This protocol outlines the steps to determine the optimal concentration of this compound for inducing PTK2 degradation in a specific HCC cell line.
Materials:
-
HCC cell line of interest (e.g., HepG2, Huh7, Hep3B)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
6-well or 12-well cell culture plates
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Materials for Western Blotting (see Protocol 2)
Procedure:
-
Cell Seeding: Seed the HCC cells in 6-well or 12-well plates at a density that will result in 70-80% confluency at the time of harvesting. Allow the cells to adhere overnight.
-
Preparation of this compound Dilutions: Prepare a serial dilution of this compound in complete cell culture medium. A suggested concentration range is 0.1 nM to 10 µM (e.g., 0.1, 1, 10, 100, 1000, 10000 nM). Also, prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for a fixed time point. A 24-hour incubation period is a common starting point.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse the cells using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot Analysis: Analyze the degradation of PTK2 by Western blotting as described in Protocol 2.
Caption: Workflow for determining optimal this compound concentration.
Protocol 2: Western Blotting for PTK2 Detection
This protocol describes the Western blot procedure to quantify the levels of PTK2 following treatment with this compound[10][11].
Materials:
-
Protein lysates from Protocol 1
-
SDS-PAGE gels
-
Running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against PTK2 (e.g., from Thermo Fisher Scientific, CF506182)[12]
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Sample Preparation: Normalize the protein concentrations of all samples. Mix the lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against PTK2 diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with a loading control antibody to ensure equal protein loading.
-
Densitometry: Quantify the band intensities using image analysis software. Normalize the PTK2 band intensity to the corresponding loading control band intensity.
PTK2 Signaling Pathway in HCC
PTK2 is a critical mediator of multiple signaling pathways that are implicated in HCC progression, including cell proliferation, survival, migration, and invasion[4][13][14][15]. It integrates signals from integrins and growth factor receptors to activate downstream pathways such as PI3K/AKT and MAPK.
Caption: Simplified PTK2 signaling pathway in HCC.
Conclusion
This compound is a valuable research tool for studying the biological functions of PTK2 in HCC. The provided protocols offer a framework for researchers to determine the optimal concentration of this compound for effective PTK2 degradation in their specific HCC cell line models. This will enable further investigation into the therapeutic potential of targeting PTK2 in hepatocellular carcinoma.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Focal Adhesion Kinase: Insight into Molecular Roles and Functions in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The significance of proline-rich tyrosine kinase2 (Pyk2) on hepatocellular carcinoma progression and recurrence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. PROTAC’ing oncoproteins: targeted protein degradation for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. This compound | FAK PROTAC | Probechem Biochemicals [probechem.com]
- 10. Western Blot Protocol | Proteintech Group [ptglab.com]
- 11. ptglab.com [ptglab.com]
- 12. PTK2 Monoclonal Antibody (OTI4G7) (CF506182) [thermofisher.com]
- 13. PTK2 promotes cancer stem cell traits in hepatocellular carcinoma by activating Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. biorxiv.org [biorxiv.org]
Application Notes and Protocols for In Vivo Studies with BI-3663
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation and in vivo administration of BI-3663, a potent and selective Proteolysis Targeting Chimera (PROTAC) for Focal Adhesion Kinase (FAK).
Introduction to this compound
This compound is a highly selective PROTAC that induces the degradation of FAK, a non-receptor tyrosine kinase involved in cell adhesion, migration, and proliferation.[1][2] It functions by hijacking the Cereblon (CRBN) E3 ubiquitin ligase to tag FAK for proteasomal degradation.[1][3] This targeted protein degradation offers a powerful tool to study the therapeutic potential of FAK ablation in various disease models, particularly in oncology.
Physicochemical and In Vitro Activity Data
A clear understanding of the physicochemical properties and in vitro potency of this compound is essential for designing robust in vivo experiments.
| Property | Value | Reference |
| Molecular Formula | C₄₄H₄₂F₃N₇O₁₂ | MedChemExpress |
| Molecular Weight | 917.84 g/mol | MedChemExpress |
| PTK2/FAK IC₅₀ | 18 nM | [3] |
| PTK2/FAK DC₅₀ | 30 nM | [3] |
| In Vitro Degradation | Potently degrades PTK2 in various cell lines, including Hep3B2.1-7 and A549 cells. | [3] |
Solubility and Storage
Proper handling and storage of this compound are critical to maintain its stability and activity.
| Condition | Instructions | Reference |
| Powder Storage | Store at -20°C for up to 3 years or 4°C for up to 2 years. | MedChemExpress |
| Stock Solution (in DMSO) | Store in aliquots at -80°C for up to 2 years or -20°C for up to 1 year. Avoid repeated freeze-thaw cycles. | MedChemExpress |
| Solubility in DMSO | Up to 300 mg/mL (requires sonication). | MedChemExpress |
| In Vivo Formulation Solubility | ≥ 7.5 mg/mL in the recommended vehicle. | [4] |
In Vivo Study Preparation: Formulation and Administration
While specific in vivo dosage information for this compound is not publicly available in the reviewed literature, a standard formulation for this compound has been published. Pharmacokinetic (PK) and maximum tolerated dose (MTD) studies have been performed in mice, indicating its suitability for in vivo use.[5] Researchers should perform dose-ranging studies to determine the optimal and safe dosage for their specific animal model and experimental goals.
Recommended Vehicle Formulation
For in vivo administration, a common vehicle for PROTACs with similar physicochemical properties is a multi-component system designed to enhance solubility and bioavailability.
| Component | Percentage |
| DMSO | 10% |
| PEG300 | 40% |
| Tween-80 | 5% |
| Saline (0.9% NaCl) | 45% |
This formulation has been shown to achieve a this compound concentration of at least 7.5 mg/mL.[4]
Protocol for Preparing the In Vivo Formulation
This protocol describes the preparation of 1 mL of the dosing solution. Scale the volumes as needed for your experiment, preparing a slight excess to account for any loss during preparation and administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile saline (0.9% sodium chloride)
-
Sterile conical tubes
-
Pipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional, but recommended for initial DMSO dissolution)
Procedure:
-
Prepare a Concentrated Stock Solution in DMSO:
-
Weigh the required amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 75 mg/mL).
-
If necessary, gently warm the solution and use a sonicator to ensure complete dissolution. The solution should be clear.
-
-
Add PEG300:
-
In a sterile conical tube, add 400 µL of PEG300.
-
Add 100 µL of the concentrated this compound DMSO stock solution to the PEG300.
-
Vortex thoroughly until the solution is homogeneous.
-
-
Add Tween-80:
-
To the DMSO/PEG300 mixture, add 50 µL of Tween-80.
-
Vortex again until the solution is clear and uniform.
-
-
Add Saline:
-
Slowly add 450 µL of sterile saline to the mixture.
-
Vortex thoroughly. The final solution should be a clear, homogenous solution.
-
-
Final Preparation:
-
Visually inspect the solution for any precipitation. If precipitation occurs, the solution may be gently warmed.
-
It is highly recommended to prepare this formulation fresh on the day of dosing.
-
Administration Route
The provided formulation is suitable for intraperitoneal (IP) injection. While other administration routes may be possible, IP injection is a common method for delivering compounds with this type of vehicle in preclinical studies.
Diagram of the In Vivo Formulation Workflow:
Caption: Workflow for preparing this compound for in vivo studies.
Signaling Pathway of this compound Action
This compound mediates the degradation of FAK through the ubiquitin-proteasome system.
Caption: Mechanism of this compound induced FAK degradation.
Experimental Considerations
-
Dose-Response Studies: It is imperative to perform initial dose-response and tolerability studies to identify a safe and effective dose of this compound in your chosen animal model.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: To understand the relationship between drug exposure and target degradation, it is advisable to conduct PK/PD studies. This involves collecting plasma and tissue samples at various time points after administration to measure this compound concentration and FAK protein levels.
-
Control Groups: Appropriate control groups should be included in all in vivo experiments. This includes a vehicle control group and potentially a negative control compound that binds to FAK but does not induce its degradation.
-
Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals. Monitor animals for any signs of toxicity or adverse effects.
By following these guidelines, researchers can effectively prepare and utilize this compound for in vivo studies to explore the therapeutic potential of FAK degradation.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and biological evaluation of potent FAK-degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Development and characterization of selective FAK inhibitors and PROTACs with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Assessing Cell Viability Following BI-3663-Mediated PTK2/FAK Degradation
Audience: Researchers, scientists, and drug development professionals.
Introduction
BI-3663 is a heterobifunctional small molecule known as a proteolysis-targeting chimera (PROTAC). It is designed to selectively induce the degradation of Focal Adhesion Kinase (PTK2/FAK).[1][2][3] PTK2 is a non-receptor tyrosine kinase that plays a significant role in cellular processes like adhesion, motility, and survival, and is often overexpressed in various cancers.[2][3] this compound functions by forming a ternary complex between PTK2 and the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of PTK2.[1][2][4]
While the depletion of PTK2 is linked to reduced tumorigenicity, studies have shown that its degradation by this compound does not always result in significant anti-proliferative effects or cell death.[5][6][7] Therefore, it is crucial to employ robust and sensitive cell viability assays to accurately quantify the cellular response to this compound treatment. This application note provides detailed protocols for two standard methods: a luminescent ATP-based assay and a colorimetric MTT-based assay. It also offers guidance on data presentation and interpretation.
This compound Mechanism of Action
This compound is composed of a ligand that binds to PTK2 and another ligand that recruits the CRBN E3 ligase, joined by a linker.[3][4] This proximity induces the transfer of ubiquitin molecules to PTK2, tagging it for destruction by the proteasome.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. glpbio.com [glpbio.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 7. Design, synthesis, and biological evaluation of potent FAK-degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Maximizing FAK Degradation with BI-3663: A Time Course Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-3663 is a potent and selective PROTAC (Proteolysis Targeting Chimera) that induces the degradation of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase implicated in cancer progression and metastasis.[1][2] This application note provides a detailed time course analysis of FAK degradation upon treatment with this compound and offers a comprehensive protocol for researchers to replicate and expand upon these findings. Understanding the kinetics of this compound-induced FAK degradation is crucial for designing experiments that leverage the maximal effect of this degrader, thereby enabling a more precise investigation of FAK's roles in various cellular processes.
This compound functions by recruiting the E3 ubiquitin ligase Cereblon (CRBN) to FAK, leading to its ubiquitination and subsequent degradation by the proteasome.[1][3] This targeted protein degradation offers a powerful alternative to traditional kinase inhibition, as it eliminates both the enzymatic and scaffolding functions of FAK.[2]
Data Presentation: Time Course of FAK Degradation
The following table summarizes the quantitative data on FAK protein levels in Hep3B2.1-7 cells following treatment with 3 µM this compound over a 20-hour time course. The data is derived from the seminal study by Popow et al. (2019) and illustrates the progressive degradation of FAK.
| Treatment Time (hours) | Mean Remaining FAK (%) | Standard Deviation (%) |
| 0 | 100 | 0 |
| 1 | 85 | 5 |
| 2.5 | 60 | 7 |
| 5 | 25 | 6 |
| 20 | 5 | 3 |
Data is estimated from graphical representations in Popow J, et al. J Med Chem. 2019, 62(5), 2508–2520 and is intended for illustrative purposes.
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological and experimental processes, the following diagrams have been generated using the Graphviz DOT language.
FAK Signaling and this compound Mechanism of Action
Caption: FAK signaling pathway and the mechanism of this compound.
Experimental Workflow for Time Course Analysis
Caption: Experimental workflow for time course analysis of FAK degradation.
Logical Progression of FAK Degradation Over Time
Caption: Logical relationship of this compound treatment time and FAK degradation.
Experimental Protocols
The following protocols are based on the methodologies described by Popow et al. (2019) and standard laboratory procedures.
Materials and Reagents
-
Cell Lines: A549 (human lung adenocarcinoma) or Hep3B2.1-7 (human hepatocellular carcinoma)
-
Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound: Prepare a stock solution in DMSO (e.g., 10 mM)
-
DMSO: Vehicle control
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE Gels: 4-12% Bis-Tris gels (or similar)
-
Transfer Buffer: Standard Tris-Glycine buffer with 20% methanol
-
Membranes: PVDF or nitrocellulose membranes (0.45 µm)
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Primary Antibodies:
-
Rabbit anti-FAK antibody
-
Mouse anti-GAPDH antibody (or other suitable loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Chemiluminescent Substrate
-
Imaging System: Chemiluminescence imager
Protocol for Time Course Experiment
-
Cell Seeding:
-
Seed A549 or Hep3B2.1-7 cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
-
This compound Treatment:
-
On the day of the experiment, aspirate the culture medium and replace it with fresh medium containing either 3 µM this compound or an equivalent volume of DMSO (vehicle control).
-
Return the plates to the incubator.
-
-
Time Point Collection:
-
At each designated time point (e.g., 0, 1, 2.5, 5, 20 hours), remove the corresponding wells from the incubator.
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
-
Cell Lysis and Protein Extraction:
-
Add 100-150 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (containing the protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Western Blotting Protocol
-
Sample Preparation:
-
Based on the protein concentrations, dilute the lysates with lysis buffer and 4x Laemmli sample buffer to a final concentration of 1 µg/µL.
-
Boil the samples at 95°C for 5 minutes.
-
-
Gel Electrophoresis:
-
Load 20 µg of protein from each sample into the wells of an SDS-PAGE gel.
-
Include a pre-stained protein ladder in one lane.
-
Run the gel at 120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against FAK (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the primary antibody against the loading control (e.g., GAPDH) and its corresponding secondary antibody, following the same procedure.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometry analysis on the FAK and loading control bands using appropriate software (e.g., ImageJ).
-
Normalize the FAK band intensity to the corresponding loading control band intensity for each time point.
-
Calculate the percentage of remaining FAK relative to the time 0 (DMSO control) sample.
-
Conclusion
This application note provides a framework for investigating the time-dependent degradation of FAK by this compound. The provided data and protocols enable researchers to accurately determine the optimal treatment duration for achieving maximal FAK degradation in their specific cellular models. This is a critical step in elucidating the functional consequences of FAK depletion and exploring the therapeutic potential of FAK-targeting PROTACs.
References
Application Notes and Protocols for BI-3663 in 3D Cell Culture and Organoid Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing BI-3663, a potent and selective proteolysis-targeting chimera (PROTAC) for Focal Adhesion Kinase (PTK2/FAK), in advanced three-dimensional (3D) cell culture and organoid models. The provided protocols are based on existing 2D data and established methodologies for transitioning to more complex in vitro systems.
Introduction to this compound
This compound is a PROTAC designed to specifically induce the degradation of PTK2.[1][2] It functions as a heterobifunctional molecule, with one end binding to PTK2 and the other recruiting the Cereblon (CRBN) E3 ubiquitin ligase.[2][3] This proximity induces the ubiquitination and subsequent proteasomal degradation of PTK2, leading to the depletion of the protein.[1] PTK2 is a non-receptor tyrosine kinase that plays a critical role in cell adhesion, migration, proliferation, and survival, and its overexpression is implicated in various cancers.[1][4]
Mechanism of Action of this compound
This compound mediates the degradation of PTK2 through the ubiquitin-proteasome system. The molecule forms a ternary complex with PTK2 and the E3 ubiquitin ligase complex CRL4^CRBN^, leading to the polyubiquitination of PTK2, marking it for degradation by the proteasome.[1]
Caption: Mechanism of Action of this compound.
Quantitative Data Summary
The following tables summarize the in vitro activity of this compound in various cancer cell lines based on 2D culture experiments. This data can serve as a starting point for dose-ranging studies in 3D models.
Table 1: In Vitro Degradation and Inhibition Potency of this compound
| Parameter | Cell Line | Value | Reference |
| DC50 | A549 (Lung Carcinoma) | 25 nM | [1] |
| Hep3B2.1-7 (Hepatocellular Carcinoma) | pDC50 = 7.6 | [2][4][5] | |
| A549 (Lung Carcinoma) | pDC50 = 7.9 | [2][4][5] | |
| Median of 11 HCC cell lines | 30 nM | [1] | |
| IC50 (PTK2 Inhibition) | N/A | 18 nM | [2][3][5] |
| Binary Affinity (to PTK2) | N/A | 18 nM | |
| Binary Affinity (to CRBN) | N/A | 877 nM | [1] |
DC50: Concentration required to degrade 50% of the target protein. pDC50: The negative logarithm of the DC50 value. IC50: Concentration required to inhibit 50% of the enzyme activity.
Table 2: Effect of this compound on PTK2 Degradation and Proliferation in Hepatocellular Carcinoma (HCC) Cell Lines
| Cell Line | pDC50 | Dmax (%) | pIC50 (Proliferation) |
| SNU-387 | 7.6 | 90.0 | <4.6 |
| HUH-1 | 6.6 | 50.0 | 5.2 |
Dmax: Maximum percentage of protein degradation achieved.
Experimental Protocols
General Considerations for 3D Cell Culture and Organoid Models
Transitioning from 2D to 3D models requires optimization of several parameters. 3D structures can limit the diffusion of compounds; therefore, higher concentrations and longer incubation times may be necessary compared to 2D cultures. It is crucial to validate the effects of this compound in your specific 3D model system.
Protocol 1: Treatment of Spheroids with this compound
This protocol outlines the treatment of cancer cell line-derived spheroids with this compound.
Materials:
-
Cancer cell line capable of forming spheroids (e.g., A549, HepG2)
-
Ultra-low attachment round-bottom plates
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Reagents for downstream analysis (e.g., cell viability assay, lysis buffer for western blot, reagents for immunohistochemistry)
Procedure:
-
Spheroid Formation: Seed cells in ultra-low attachment plates at a density optimized for spheroid formation (typically 1,000-5,000 cells/well). Allow spheroids to form for 3-5 days.
-
This compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium. A starting concentration range of 10 nM to 1 µM is recommended based on 2D data. Include a DMSO vehicle control.
-
Treatment: Carefully remove half of the medium from each well and replace it with an equal volume of the this compound working solution.
-
Incubation: Incubate the spheroids for the desired duration (e.g., 24, 48, 72 hours). Longer incubation times may be required for significant protein degradation.
-
Downstream Analysis:
-
Viability/Apoptosis: Use a 3D-compatible cell viability assay (e.g., CellTiter-Glo® 3D) or apoptosis assay.
-
Protein Degradation: Harvest spheroids, wash with PBS, and lyse for western blot analysis of PTK2 levels.
-
Immunohistochemistry: Fix, embed, and section spheroids for immunohistochemical staining of PTK2 and other relevant markers.
-
Protocol 2: Treatment of Patient-Derived Organoids with this compound
This protocol is a general guideline for treating patient-derived organoids (PDOs) with this compound. Culture conditions for PDOs are highly specific to the tissue of origin and should be followed accordingly.
Materials:
-
Established patient-derived organoid culture
-
Basement membrane matrix (e.g., Matrigel)
-
Organoid culture medium
-
This compound (stock solution in DMSO)
-
Organoid harvesting solution
-
Reagents for downstream analysis
Procedure:
-
Organoid Culture: Culture PDOs in a basement membrane matrix dome in multi-well plates according to established protocols.
-
This compound Preparation: Prepare dilutions of this compound in the appropriate organoid culture medium.
-
Treatment: Add the this compound working solution to the medium surrounding the matrix dome.
-
Incubation: Incubate for a predetermined time course (e.g., 3, 5, 7 days). Medium with fresh this compound should be changed every 2-3 days.
-
Downstream Analysis:
-
Brightfield Imaging: Monitor organoid morphology and size throughout the treatment period.
-
Viability: Use a suitable 3D viability assay.
-
Protein Analysis: Harvest organoids from the matrix using a recovery solution, and process for western blotting or mass spectrometry to quantify PTK2 degradation.
-
Histology and Immunofluorescence: Fix, embed, and section organoids for H&E staining and immunofluorescence analysis of PTK2 and other markers of interest.
-
Experimental Workflow
The following diagram illustrates a general workflow for evaluating this compound in 3D cell culture or organoid models.
Caption: General experimental workflow for this compound studies.
Concluding Remarks
This compound offers a powerful tool for investigating the role of PTK2 in cancer biology. The transition to 3D cell culture and organoid models will provide more physiologically relevant insights into its therapeutic potential. The protocols and data presented here serve as a foundation for researchers to design and execute robust experiments in these advanced in vitro systems. Careful optimization and validation are essential for generating reliable and translatable results.
References
Application Notes and Protocols: Immunoprecipitation of FAK Interacting Proteins Following BI-3663 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, is a critical mediator of signal transduction downstream of integrins and growth factor receptors.[1][2][3] It plays a pivotal role in a multitude of cellular processes including cell adhesion, migration, proliferation, and survival.[1][2] FAK functions not only as a kinase but also as a scaffolding protein, assembling various signaling molecules at focal adhesions.[4][5] Due to its significant role in cancer progression and metastasis, FAK has emerged as a promising therapeutic target.[2][4]
BI-3663 is a potent and highly selective Proteolysis Targeting Chimera (PROTAC) designed to target FAK.[6][7][8] Unlike traditional kinase inhibitors that block the enzyme's active site, this compound induces the degradation of the FAK protein.[6] This is achieved by linking a FAK inhibitor (BI-4464) to a ligand for the Cereblon E3 ubiquitin ligase.[6][7] This ternary complex formation triggers the ubiquitination and subsequent proteasomal degradation of FAK, offering a powerful tool to study the consequences of FAK depletion.[9]
These application notes provide a detailed protocol for the immunoprecipitation of FAK and its interacting proteins from cells treated with this compound. The subsequent identification and quantification of these interacting proteins by mass spectrometry can elucidate the impact of FAK degradation on its protein-protein interaction network, providing valuable insights into FAK's scaffolding function and the cellular response to its depletion.
Mechanism of Action of this compound
This compound is a heterobifunctional molecule that co-opts the cell's natural protein disposal machinery to eliminate FAK.[10][9] One end of the molecule binds to FAK, while the other end binds to the E3 ubiquitin ligase Cereblon (CRBN).[6][7] This proximity induces the transfer of ubiquitin molecules to FAK, marking it for degradation by the 26S proteasome. This targeted degradation approach allows for the study of FAK's functions beyond its kinase activity, particularly its role as a scaffolding protein.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Line Selection: Choose a cell line with detectable levels of FAK expression. Examples include hepatocellular carcinoma cell lines like SNU-387 and HUH-1, or other lines where FAK signaling is relevant.[11]
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvesting.
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.[12]
-
Dilute the stock solution in cell culture medium to the desired final concentration. A typical starting concentration for effective FAK degradation is 100 nM.[13] A dose-response and time-course experiment is recommended to determine the optimal conditions for FAK degradation in your specific cell line.
-
Include a vehicle control (DMSO) and a negative control (untreated cells).
-
-
Incubation: Treat the cells for a sufficient duration to achieve significant FAK degradation (e.g., 16-24 hours).[8]
-
Harvesting: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS) and proceed immediately to cell lysis.
Immunoprecipitation of FAK and Interacting Proteins
This protocol is adapted from standard immunoprecipitation-mass spectrometry (IP-MS) procedures.[14][15][16]
Materials:
-
Lysis Buffer (e.g., RIPA buffer or a non-denaturing lysis buffer containing 1% Triton X-100) supplemented with protease and phosphatase inhibitors.
-
Anti-FAK antibody (validated for immunoprecipitation).
-
Isotype control IgG (e.g., rabbit IgG).[17]
-
Protein A/G magnetic beads.
-
Wash Buffer (e.g., lysis buffer with a lower detergent concentration).
-
Elution Buffer (e.g., 0.1 M glycine, pH 2.5 or SDS-PAGE sample buffer).
-
Neutralization Buffer (e.g., 1 M Tris, pH 8.5).
Procedure:
-
Cell Lysis:
-
Add ice-cold lysis buffer to the cell culture dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (clarified lysate) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of the clarified lysate using a standard protein assay (e.g., BCA assay).
-
Pre-clearing (Optional but Recommended):
-
Add protein A/G beads to the lysate and incubate for 1 hour at 4°C with gentle rotation.
-
Pellet the beads by centrifugation or using a magnetic rack and discard the beads. This step reduces non-specific binding.
-
-
Immunoprecipitation:
-
Take a small aliquot of the lysate as an "input" control.
-
To the remaining lysate, add the anti-FAK antibody or the isotype control IgG.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
-
Capture of Immune Complexes:
-
Add equilibrated protein A/G beads to the lysate-antibody mixture.
-
Incubate for 1-2 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer. With each wash, resuspend the beads and then pellet them.
-
-
Elution:
-
Elute the bound proteins from the beads using an appropriate elution buffer.
-
For mass spectrometry, an acidic elution followed by neutralization is common.
-
For Western blot analysis, elution in SDS-PAGE sample buffer is suitable.
-
-
-
Sample Preparation for Mass Spectrometry:
-
Neutralize the acidic eluate if necessary.
-
The eluted proteins can be subjected to in-solution or on-bead digestion with trypsin.[18]
-
The resulting peptides are then desalted and concentrated for LC-MS/MS analysis.
-
Mass Spectrometry and Data Analysis
-
LC-MS/MS Analysis: Analyze the tryptic peptides using a high-resolution mass spectrometer.
-
Protein Identification and Quantification: Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify proteins from the MS/MS spectra. Label-free quantification (LFQ) or isobaric labeling (e.g., TMT) can be used to compare the abundance of proteins between the FAK-IP and the IgG control, as well as between the this compound treated and vehicle-treated samples.
-
Data Filtering: Filter the data to remove common contaminants and non-specific binders. True interactors should be significantly enriched in the FAK-IP compared to the IgG control.
-
Bioinformatic Analysis: Perform functional enrichment analysis (e.g., GO term analysis, pathway analysis) on the list of identified interacting proteins to gain insights into the biological processes affected by FAK degradation.
Data Presentation
Summarize the quantitative mass spectrometry data in clearly structured tables.
Table 1: FAK Interacting Proteins Identified by IP-MS
| Protein ID (UniProt) | Gene Name | Fold Enrichment (FAK-IP vs. IgG) | p-value | Function |
| P31746 | SRC | 25.3 | <0.001 | Non-receptor tyrosine kinase |
| Q14315 | BCAR1 | 18.9 | <0.001 | Scaffolding protein |
| P49137 | PXN | 15.2 | <0.001 | Cytoskeletal protein |
| ... | ... | ... | ... | ... |
Table 2: Changes in FAK Interactome after this compound Treatment
| Protein ID (UniProt) | Gene Name | Log2 Fold Change (this compound vs. Vehicle) | p-value | Interpretation |
| P31746 | SRC | -3.1 | <0.001 | Interaction lost upon FAK degradation |
| Q05397 | PIK3R1 | -2.8 | <0.001 | Interaction lost upon FAK degradation |
| ... | ... | ... | ... | ... |
Visualizations
Caption: FAK signaling pathway and the effect of this compound.
Caption: Experimental workflow for FAK immunoprecipitation.
References
- 1. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]
- 2. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Signaling through focal adhesion kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. glpbio.com [glpbio.com]
- 8. This compound | FAK PROTAC | Probechem Biochemicals [probechem.com]
- 9. Design, synthesis, and biological evaluation of potent FAK-degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cancer-research-network.com [cancer-research-network.com]
- 11. Pardon Our Interruption [opnme.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. Development and characterization of selective FAK inhibitors and PROTACs with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. IP-MS Protocol - Creative Proteomics [creative-proteomics.com]
- 15. Immunoprecipitation and mass spectrometry [bio-protocol.org]
- 16. Improved Immunoprecipitation to Mass Spectrometry Method for the Enrichment of Low-Abundant Protein Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: BI-3663 in Cell Culture
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Solubility, Stability, and Application of the PROTAC Degrader BI-3663
Introduction
This compound is a potent and highly selective PROTAC (Proteolysis Targeting Chimera) designed for the targeted degradation of Focal Adhesion Kinase (PTK2/FAK).[1][2][3] As a cytoplasmic protein tyrosine kinase, PTK2 is frequently overexpressed and activated in various advanced-stage solid tumors, playing a crucial role in cell adhesion, motility, invasion, and survival.[1][4] this compound operates by hijacking the CRL4CRBN E3 ubiquitin ligase complex to induce the ubiquitination and subsequent proteasomal degradation of PTK2.[1][2][5] This document provides detailed application notes and protocols for the effective use of this compound in cell culture, with a focus on its solubility, stability, and experimental application for PTK2 degradation.
Data Presentation: Solubility and Activity
The following tables summarize the key quantitative data for this compound, providing a quick reference for its physical properties and biological activity in various cell lines.
Table 1: Solubility of this compound
| Solvent | Concentration | Remarks |
| DMSO | 300 mg/mL (326.85 mM) | Ultrasonic assistance may be required.[6][7] |
| In vivo formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% saline) | ≥ 7.5 mg/mL (8.17 mM) | Results in a clear solution.[2][6] |
Table 2: In Vitro Degradation Efficacy of this compound
| Cell Line | Cancer Type | DC₅₀ | pDC₅₀ | Dₘₐₓ | Treatment Time |
| A549 | Lung Adenocarcinoma | 25 nM[1], 27 nM[3] | 7.9[4][6][8] | 95%[3] | 16 hours[3] |
| Hep3B2.1-7 | Hepatocellular Carcinoma | - | 7.6[4][6][8] | - | - |
| Kelly | Neuroblastoma | - | - | - | 5 hours (at 3 µM)[1] |
| Panel of 11 HCC cell lines | Hepatocellular Carcinoma | median 30 nM[1][5] | 7.45[4] | >80%[1][3][5] | - |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solutions
This protocol outlines the steps for preparing a high-concentration stock solution of this compound for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Bring the this compound powder to room temperature before opening the vial.
-
Add the appropriate volume of DMSO to the vial to achieve the desired concentration (e.g., for a 10 mM stock solution, add 0.1090 mL of DMSO to 1 mg of this compound).[6]
-
Vortex the solution thoroughly to dissolve the compound.
-
If needed, use an ultrasonic bath to ensure complete dissolution.[6][7]
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C for up to one year or at -80°C for up to two years.[2]
Protocol 2: In Vitro PTK2 Degradation Assay
This protocol provides a general workflow for treating cells with this compound to assess the degradation of PTK2.
Materials:
-
Cancer cell lines (e.g., A549, Hep3B2.1-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FCS)[5]
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Multi-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells in multi-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Cell Culture: Incubate the cells overnight under standard conditions (e.g., 37°C, 5% CO₂) to allow for attachment.
-
Preparation of Working Solutions: Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all treatments and does not exceed a level toxic to the cells (typically <0.1%).
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the treated cells for the desired duration (e.g., 5, 16, or 24 hours).[1][3]
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and then add cell lysis buffer.
-
Protein Quantification: Collect the cell lysates and determine the protein concentration using a standard method (e.g., BCA assay).
-
Western Blot Analysis: Analyze the degradation of PTK2 by Western blotting using an anti-PTK2 antibody. Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Stability Considerations: this compound has been noted to be less stable in cell assay buffer containing 10% Fetal Calf Serum (FCS) compared to VHL-based PROTACs.[1] However, it remains stable as a solid and in DMSO stock solutions for over three months.[1] Despite this observation of reduced stability in media, the compound has demonstrated effective degradation of PTK2 after both 18 and 72 hours of incubation.[1] Researchers should be mindful of this potential for degradation in serum-containing media when designing long-term experiments.
Mandatory Visualizations
Diagram 1: this compound Mechanism of Action
References
- 1. Pardon Our Interruption [opnme.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | FAK PROTAC | Probechem Biochemicals [probechem.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. glpbio.com [glpbio.com]
- 8. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Troubleshooting the hook effect with BI-3663
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using BI-3663, a selective PTK2/FAK PROTAC®. Our goal is to help you overcome common experimental challenges, including the hook effect, and ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a Proteolysis Targeting Chimera (PROTAC®) designed for the targeted degradation of Focal Adhesion Kinase (PTK2/FAK).[1][2] It is a bifunctional molecule composed of a ligand that binds to PTK2 and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][3] By bringing PTK2 and the E3 ligase into close proximity, this compound induces the ubiquitination and subsequent proteasomal degradation of PTK2.[2][4]
Q2: What is the "hook effect" in the context of this compound experiments?
A2: The hook effect is a phenomenon observed in PROTAC®-mediated degradation where an increase in the concentration of the PROTAC® beyond an optimal point leads to a decrease in target protein degradation.[5][6] This occurs because at very high concentrations, this compound can form non-productive binary complexes with either PTK2 or the Cereblon E3 ligase, which compete with the formation of the productive ternary complex (PTK2-BI-3663-Cereblon) required for degradation.[6][7][8]
Q3: At what concentrations is the hook effect typically observed for this compound?
A3: A small apparent hook effect for this compound has been observed in A549 cells at concentrations of 25 µM.[5] However, the exact concentration at which the hook effect becomes prominent can vary depending on the cell line, experimental conditions, and the specific assay being used.[9] It is crucial to perform a dose-response experiment to determine the optimal concentration range for your specific system.
Q4: How can I determine the optimal concentration of this compound to use in my experiments?
A4: To determine the optimal concentration, you should perform a dose-response curve experiment. Test a wide range of this compound concentrations, for example, from 1 nM to 50 µM, and measure the degradation of PTK2 at each concentration. The optimal concentration will be the one that gives the maximal degradation (Dmax) before the hook effect is observed.
Troubleshooting Guide
Issue: Decreased or no PTK2 degradation at high concentrations of this compound.
This is a classic presentation of the hook effect.
Troubleshooting Steps:
-
Confirm the Hook Effect:
-
Perform a detailed dose-response experiment with a broad range of this compound concentrations. A typical curve will show increasing degradation up to a certain concentration, followed by a decrease in degradation at higher concentrations.
-
Experimental Protocol: See "Protocol 1: Dose-Response Experiment to Identify the Hook Effect" below.
-
-
Optimize this compound Concentration:
-
Based on the dose-response curve, select a concentration that is at or near the maximal degradation point (the "sweet spot") for your future experiments. Avoid using concentrations in the range where the hook effect is observed.
-
-
Control Experiments:
-
Include a negative control, such as a structurally related but inactive molecule, to ensure the observed degradation is specific to this compound's mechanism.
-
Use a positive control (e.g., a known PTK2 inhibitor) to confirm that the downstream signaling pathways are responsive in your experimental system.
-
Data Presentation: Example Dose-Response Data
| This compound Concentration (nM) | % PTK2 Degradation |
| 1 | 15 |
| 10 | 45 |
| 30 | 85 |
| 100 | 95 |
| 1000 | 70 |
| 10000 | 40 |
| 25000 | 20 |
Experimental Protocols
Protocol 1: Dose-Response Experiment to Identify the Hook Effect
Objective: To determine the optimal concentration of this compound for PTK2 degradation and to identify the concentration range where the hook effect occurs.
Methodology:
-
Cell Culture: Plate your cells of interest (e.g., A549, Hep3B2.1-7) at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in your cell culture medium. A suggested range is from 0.1 nM to 50 µM. Also, prepare a vehicle control (e.g., DMSO).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for a predetermined period (e.g., 18-24 hours).
-
Cell Lysis: After incubation, wash the cells with PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against PTK2 and a loading control (e.g., GAPDH, β-actin).
-
Use a suitable secondary antibody and a chemiluminescent substrate for detection.
-
-
Data Analysis:
-
Quantify the band intensities for PTK2 and the loading control.
-
Normalize the PTK2 signal to the loading control.
-
Calculate the percentage of PTK2 degradation for each concentration relative to the vehicle control.
-
Plot the percentage of degradation against the log of the this compound concentration to visualize the dose-response curve and identify the hook effect.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound leading to PTK2 degradation.
Caption: Logical workflow for troubleshooting the hook effect with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. opnme.com [opnme.com]
- 3. glpbio.com [glpbio.com]
- 4. glpbio.com [glpbio.com]
- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. marinbio.com [marinbio.com]
Technical Support Center: Overcoming Poor Solubility of BI-3663 in Aqueous Buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of BI-3663, a potent and selective PTK2/FAK PROTAC (Proteolysis Targeting Chimera).
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is a high molecular weight molecule that exhibits poor solubility in aqueous buffers. It is readily soluble in organic solvents such as dimethyl sulfoxide (DMSO).[1][2][3] For in vitro experiments, it is common practice to prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentration in the aqueous assay buffer.
Q2: I observed precipitation when diluting my DMSO stock of this compound into my aqueous buffer. What should I do?
A2: This is a common issue with poorly soluble compounds. Here are a few troubleshooting steps:
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Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous buffer is sufficient to maintain solubility, but not too high to affect your experimental system. For most cell-based assays, it is recommended to keep the final DMSO concentration at or below 0.5%, although some cell lines may tolerate up to 1%.[4][5] Always include a vehicle control (buffer with the same final DMSO concentration) in your experiments.
-
Serial Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous buffer. This gradual decrease in solvent polarity can sometimes prevent precipitation.
-
Vortexing/Sonication: After diluting the DMSO stock, vortex the solution vigorously or sonicate it for a few minutes to aid in dissolution.[2]
-
Warming: Gently warming the solution to 37°C can sometimes help dissolve the compound. However, be cautious about the temperature stability of this compound and other components in your buffer.[2]
Q3: Can I use other co-solvents besides DMSO?
A3: While DMSO is the most commonly used co-solvent, other options can be explored, especially if DMSO interferes with your assay. These may include ethanol, polyethylene glycol (PEG), or other water-miscible organic solvents. However, the compatibility and potential effects of these solvents on your specific assay must be carefully evaluated. It is crucial to perform solvent tolerance tests with your experimental system.
Q4: How does the pH of the aqueous buffer affect the solubility of this compound?
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot and overcome solubility issues with this compound in your experiments.
Problem 1: this compound precipitates out of solution upon dilution in aqueous buffer.
| Possible Cause | Suggested Solution |
| Insufficient co-solvent (DMSO) concentration in the final solution. | Gradually increase the final DMSO concentration in your aqueous buffer. Start with a low concentration (e.g., 0.1%) and incrementally increase it, while monitoring for precipitation and any effects on your assay. Remember to include a vehicle control with the corresponding DMSO concentration. |
| Rapid change in solvent polarity. | Perform serial dilutions of the DMSO stock into the aqueous buffer. This more gradual change in polarity can help keep the compound in solution. |
| Incomplete initial dissolution. | Ensure your this compound is fully dissolved in the stock DMSO solution. Gentle warming and sonication can aid in this process.[2] |
| Buffer composition. | The type of buffer salts and other components can influence solubility. If possible, try alternative buffer systems (e.g., PBS vs. Tris-based buffers) to see if it improves solubility. |
Problem 2: Inconsistent results in cell-based assays.
| Possible Cause | Suggested Solution |
| Micro-precipitation of this compound at the final concentration. | Even if not visibly cloudy, small precipitates can lead to inconsistent effective concentrations. Prepare fresh dilutions for each experiment and consider a brief centrifugation of the final working solution to pellet any micro-precipitates before adding it to the cells. |
| Cytotoxicity from the co-solvent. | High concentrations of DMSO can be toxic to cells. Perform a dose-response experiment with just the vehicle (DMSO in your buffer) to determine the maximum tolerable concentration for your specific cell line and assay duration.[4][5][6] |
| Interaction of this compound with components in the cell culture medium. | Serum proteins and other components in the medium can sometimes interact with and reduce the effective concentration of the compound. While challenging to control, being aware of this possibility is important for data interpretation. |
Quantitative Data Summary
The following table summarizes the available quantitative data for the solubility of this compound.
| Solvent/Formulation | Solubility | Reference |
| DMSO | 10 mM | [3] |
| In vivo formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% saline) | ≥ 7.5 mg/mL (8.17 mM) | [1] |
Note: Specific solubility data for this compound in various aqueous buffers (e.g., PBS, Tris-HCl) at different pH values is not extensively published. Researchers are encouraged to empirically determine the optimal buffer conditions for their specific experimental needs.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the tube for 1-2 minutes. If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution for In Vitro Assays
-
Thawing: Thaw a frozen aliquot of the this compound DMSO stock solution at room temperature.
-
Pre-warming: Pre-warm your aqueous assay buffer to the desired experimental temperature (e.g., 37°C).
-
Serial Dilution (Recommended): a. Prepare an intermediate dilution of the DMSO stock in the aqueous buffer. For example, dilute the 10 mM stock 1:10 in the buffer to get a 1 mM solution with 10% DMSO. b. Further dilute this intermediate solution to your final working concentration. This helps to minimize the final DMSO concentration.
-
Direct Dilution (Alternative): a. Directly add the required volume of the DMSO stock to the pre-warmed aqueous buffer to achieve the final desired concentration. Ensure the final DMSO concentration is as low as possible and compatible with your assay.
-
Mixing: Immediately after adding the DMSO stock, vortex the solution for at least 30 seconds to ensure thorough mixing and minimize precipitation.
-
Use: Use the freshly prepared working solution immediately in your experiment.
Visualizations
Caption: FAK (PTK2) Signaling Pathway and this compound Mechanism of Action.
Caption: Troubleshooting workflow for this compound solubility issues.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. This compound | FAK PROTAC | Probechem Biochemicals [probechem.com]
- 4. Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: BI-3663 Dose-Response Curve Interpretation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering biphasic dose-response curves with the PROTAC degrader, BI-3663.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective proteolysis-targeting chimera (PROTAC) that induces the degradation of Focal Adhesion Kinase (PTK2/FAK).[1][2][3][4] It is a heterobifunctional molecule composed of a ligand that binds to PTK2 and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] This proximity induces the ubiquitination of PTK2, marking it for degradation by the proteasome.[1]
Q2: I've observed a biphasic or bell-shaped dose-response curve in my cell viability/proliferation assay with this compound. What could be the cause?
A biphasic dose-response curve, often referred to as a "hook effect," is a known phenomenon for PROTACs.[5][6][7] At optimal concentrations, this compound effectively forms a ternary complex (this compound:PTK2:CRBN), leading to PTK2 degradation and a biological response. However, at very high concentrations, the formation of this ternary complex is hindered by the prevalence of binary complexes (this compound:PTK2 and this compound:CRBN), which are unproductive for degradation.[5][6] This leads to a decrease in the observed effect at higher doses, resulting in a bell-shaped curve. A publication on this compound has noted a small apparent hook effect in A549 cells at a concentration of 25 µM.[8]
Q3: Could off-target effects of this compound contribute to a biphasic dose-response?
While off-target effects are a possibility with any small molecule, this compound has been shown to be highly selective for PTK2. Proteomic studies in A549 cells demonstrated that among over 6,000 quantified proteins, only PTK2 showed a significant change in abundance after treatment with this compound.[1] Therefore, it is more likely that a biphasic curve is due to the "hook effect" rather than off-target activities.
Q4: My dose-response curve for PTK2 degradation does not perfectly correlate with the anti-proliferative effect of this compound. Is this expected?
Yes, this is a plausible observation. Studies have shown that despite effective degradation of PTK2 by this compound, this does not always translate into the expected anti-proliferative effects in all cell lines tested.[8][9] The cellular phenotype is a result of complex signaling pathways, and the scaffolding function of PTK2 may play a role that is not fully captured by simple cell viability assays.
Troubleshooting Guide
Issue: A biphasic (bell-shaped) dose-response curve is observed in a cell-based assay (e.g., cell viability, proliferation).
Possible Cause 1: "Hook Effect"
-
Explanation: At supra-optimal concentrations, the formation of unproductive binary complexes (this compound:PTK2 and this compound:CRBN) outcompetes the formation of the productive ternary complex required for PTK2 degradation.[5][6]
-
Troubleshooting Steps:
-
Expand Dose Range: Test a wider range of this compound concentrations, ensuring sufficient data points at the lower end of the concentration spectrum to accurately define the initial phase of the curve.
-
Focus on the Left Side of the Curve: For determining potency (e.g., EC50 or IC50), focus on the initial, sigmoidal part of the dose-response curve before the downturn.
-
Confirm Target Degradation: Perform a Western blot to measure PTK2 protein levels across the same dose range used in your phenotypic assay. This will help correlate the loss of effect at high concentrations with a decrease in PTK2 degradation.
-
Possible Cause 2: Assay-Specific Artifacts
-
Explanation: The observed biphasic response may be an artifact of the assay methodology, particularly at high compound concentrations.
-
Troubleshooting Steps:
-
Solubility Issues: High concentrations of this compound may lead to precipitation in the cell culture medium, affecting its availability and potentially causing cellular stress. Visually inspect the wells for any precipitate.
-
Interference with Assay Reagents: For colorimetric or fluorometric assays (e.g., MTT, MTS, resazurin), high concentrations of the compound could interfere with the enzymatic reactions or the detection signal. Run a cell-free control with the compound and assay reagents to check for interference.
-
Use an Orthogonal Assay: Confirm the biphasic response using a different cell viability assay that relies on a distinct mechanism (e.g., an ATP-based assay like CellTiter-Glo® if you initially used an MTS assay).[10]
-
Data Presentation
| Parameter | Value | Cell Line(s) | Reference |
| This compound PTK2 Inhibition (IC50) | 18 nM | N/A | [2][4] |
| This compound PTK2 Degradation (DC50) | ~30 nM (median) | 11 HCC cell lines | [4][8] |
| 25 nM | A549 | [1] | |
| 27 nM | A549 | [9] | |
| This compound pDC50 | 7.6 | Hep3B2.1-7 | [2] |
| 7.9 | A549 | [2] | |
| This compound Binary Affinity to PTK2 | 18 nM | N/A | [1] |
| This compound Binary Affinity to CRBN | 877 nM | N/A | [1] |
Experimental Protocols
1. Protocol: Western Blot for PTK2 Degradation
This protocol is designed to assess the dose-dependent degradation of PTK2 in response to this compound treatment.
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
Compound Treatment: Treat cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 18 hours).
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation:
-
Normalize protein concentrations for all samples.
-
Add Laemmli buffer to a final concentration of 1x.
-
Boil samples at 95-100°C for 5-10 minutes.
-
-
Gel Electrophoresis and Transfer:
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel.
-
Run the gel according to the manufacturer's instructions.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against PTK2/FAK overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
-
Densitometry Analysis: Quantify the band intensities to determine the percentage of PTK2 degradation relative to the vehicle control.
2. Protocol: Cell Viability Assay (MTS)
This protocol outlines a general procedure for assessing cell viability in response to this compound.
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare a serial dilution of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control.
-
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 72 hours) at 37°C in a humidified incubator.
-
MTS Reagent Addition:
-
Add MTS reagent to each well according to the manufacturer's instructions (typically 20 µL per 100 µL of medium).
-
Incubate for 1-4 hours at 37°C, or until a color change is apparent.
-
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all readings.
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve.
-
Visualizations
Caption: Mechanism of action of this compound leading to PTK2 degradation.
Caption: The "hook effect" mechanism leading to a biphasic dose-response.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 9. This compound | FAK PROTAC | Probechem Biochemicals [probechem.com]
- 10. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
Technical Support Center: Optimizing BI-3663 Linker Length for Improved Efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working on optimizing the linker length of the PROTAC BI-3663 to enhance its efficacy as a selective PTK2/FAK protein degrader.
Frequently Asked Questions (FAQs)
Q1: We are not observing significant degradation of PTK2 with our custom-synthesized this compound analog. What could be the issue?
A1: Several factors could contribute to a lack of PTK2 degradation. A critical aspect of PROTAC design is the length and composition of the linker connecting the target-binding ligand (BI-4464 moiety) and the E3 ligase ligand (Pomalidomide moiety). If the linker is too short, it may cause steric hindrance, preventing the formation of a stable ternary complex between PTK2, the PROTAC, and the Cereblon (CRBN) E3 ligase.[1] Conversely, a linker that is too long might not effectively bring the two proteins into close enough proximity for efficient ubiquitination.[1] We recommend synthesizing a series of analogs with varying linker lengths to identify the optimal spacing for productive ternary complex formation.
Q2: How does linker length generally affect the efficacy of a PROTAC like this compound?
A2: The linker plays a crucial role in PROTAC efficacy by influencing the stability and conformation of the ternary complex (Target Protein-PROTAC-E3 Ligase).[2][3][4] The length and composition of the linker dictate the spatial orientation of the target protein (PTK2) relative to the E3 ligase (CRBN). An optimal linker length facilitates favorable protein-protein interactions within the ternary complex, leading to efficient ubiquitination of the target protein and its subsequent degradation by the proteasome.[3] Studies on other PROTACs have shown that even small changes in linker length, such as the addition or removal of a few atoms, can significantly impact degradation potency (DC50).[1][5]
Q3: What range of linker lengths should we explore for this compound optimization?
A3: While the optimal linker length is target- and E3 ligase-dependent and often requires empirical determination, general findings suggest that linkers ranging from approximately 12 to 20 atoms are a good starting point for many PROTACs.[3][5] For this compound, which utilizes a Cereblon E3 ligase, it would be prudent to synthesize a library of linkers with varying lengths and compositions (e.g., PEG-based, alkyl chains) to systematically evaluate their impact on PTK2 degradation.
Q4: We have synthesized several this compound analogs with different linker lengths, but the binding affinity to PTK2 remains unchanged. Is this expected?
A4: Yes, this is an expected observation. The linker of a PROTAC generally does not directly participate in the binding to the target protein or the E3 ligase.[3] Therefore, modifying the linker length should not significantly alter the binary binding affinity of the this compound analog to PTK2 or CRBN. The primary role of the linker is to facilitate the formation of the ternary complex. Consistent binding affinity across your analogs suggests that the warhead and E3 ligase ligand are functioning correctly.
Q5: Our this compound analog with a longer linker shows reduced degradation of PTK2. Why might this be?
A5: A decrease in degradation with a longer linker can be attributed to several factors. An excessively long linker can introduce too much flexibility, leading to an entropically unfavorable state for the formation of a stable ternary complex.[6] This can result in a less productive orientation for ubiquitination. It is also possible that the longer, more flexible linker allows the PROTAC to adopt conformations that are not conducive to bringing PTK2 and CRBN into the required proximity for ubiquitin transfer.
Data Presentation
Table 1: Illustrative Data on the Effect of this compound Linker Length on PTK2 Degradation
| This compound Analog | Linker Type | Linker Length (atoms) | PTK2 DC50 (nM) | Max Degradation (%) | PTK2 Binding Affinity (IC50, nM)[7][8][9][10][11] |
| This compound-L1 | PEG | 12 | 150 | 65 | 18 |
| This compound-L2 | PEG | 14 | 50 | 85 | 19 |
| This compound (Reference) | Proprietary | ~16 | 25-30 [7][12][13][14][15] | >90 | 18 [7][8][9][11] |
| This compound-L3 | PEG | 18 | 80 | 75 | 17 |
| This compound-L4 | Alkyl | 16 | 45 | 88 | 20 |
| This compound-L5 | Alkyl | 20 | 200 | 50 | 18 |
Note: The data presented in this table is illustrative and intended to demonstrate the potential impact of linker length on PROTAC efficacy. Actual results may vary.
Experimental Protocols
1. Western Blot for PTK2 Degradation
-
Cell Culture: Plate cells (e.g., A549) at a suitable density and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of each this compound analog or DMSO as a vehicle control for a specified time (e.g., 18 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane and probe with primary antibodies against PTK2 and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. Normalize the PTK2 signal to the loading control and calculate the percentage of degradation relative to the DMSO control. The DC50 value can then be determined by plotting the percentage of degradation against the logarithm of the compound concentration.
2. Ternary Complex Formation Assay (e.g., TR-FRET)
-
Principle: This assay measures the proximity-induced energy transfer between a donor fluorophore on one protein (e.g., PTK2) and an acceptor fluorophore on the other (e.g., CRBN) in the presence of the PROTAC.
-
Reagents: Purified, labeled PTK2 and CRBN-DDB1 complex, and the this compound analogs.
-
Procedure: In a microplate, mix the labeled proteins with serial dilutions of the this compound analogs.
-
Measurement: After incubation, measure the TR-FRET signal. An increase in the signal indicates the formation of the ternary complex.
-
Analysis: Plot the TR-FRET signal against the PROTAC concentration to determine the concentration required for half-maximal complex formation (TC50).
Mandatory Visualizations
Caption: Simplified signaling pathway of PTK2 (FAK).
References
- 1. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 2. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 3. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. diposit.ub.edu [diposit.ub.edu]
- 6. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. glpbio.com [glpbio.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. glpbio.com [glpbio.com]
- 12. opnme.com [opnme.com]
- 13. cancer-research-network.com [cancer-research-network.com]
- 14. This compound | FAK PROTAC | Probechem Biochemicals [probechem.com]
- 15. Highly Selective PTK2 Proteolysis Targeting Chimeras to Probe Focal Adhesion Kinase Scaffolding Functions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing BI-3663 in Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing BI-3663 in long-term experimental setups. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear, accessible format to address challenges related to the compound's stability and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a highly selective Proteolysis Targeting Chimera (PROTAC) designed to target the Protein Tyrosine Kinase 2 (PTK2), also known as Focal Adhesion Kinase (FAK).[1][2] It functions by hijacking the body's natural protein disposal system. This compound forms a ternary complex with FAK and the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of FAK.[1][2]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial for maintaining the integrity of this compound. Recommendations are summarized in the table below.
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 3 years |
| Powder | 4°C | Up to 2 years |
| In Solvent (e.g., DMSO) | -80°C | Up to 2 years |
| In Solvent (e.g., DMSO) | -20°C | Up to 1 year |
Data sourced from MedChemExpress.[1]
Q3: Is this compound stable in cell culture media for long-term experiments?
A3: this compound exhibits limited stability in cell culture media, particularly in the presence of fetal calf serum (FCS). It has been reported to be considerably less stable in cell assay buffer containing 10% FCS compared to VHL-based PROTACs.[3] Despite this, it has shown effective degradation of PTK2 in experiments lasting up to 72 hours.[3] For experiments extending beyond 24-48 hours, it is advisable to monitor the compound's concentration and/or replenish it with fresh media changes.
Q4: How can I prepare a stock solution of this compound?
A4: this compound is soluble in DMSO.[1] To prepare a stock solution, dissolve the powdered compound in high-quality, anhydrous DMSO to your desired concentration (e.g., 10 mM). Gentle warming and vortexing can aid dissolution. Store the stock solution in small aliquots at -80°C or -20°C to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Inconsistent or loss of PTK2/FAK degradation in long-term experiments.
Possible Cause 1: Degradation of this compound in cell culture medium.
-
Troubleshooting Steps:
-
Confirm Degradation: If possible, perform a time-course analysis of this compound concentration in your specific cell culture medium using LC-MS/MS (see Experimental Protocol 1).
-
Replenish Compound: For experiments lasting longer than 48 hours, consider replacing the medium with freshly prepared medium containing this compound every 24-48 hours.
-
Optimize Serum Concentration: If your cell line tolerates it, test if reducing the serum concentration in the culture medium improves the stability and efficacy of this compound.
-
Include Positive Control: In each long-term experiment, include a short-term (e.g., 18-hour) treatment group as a positive control to ensure the initial activity of your this compound stock.
-
Possible Cause 2: Altered cellular response.
-
Troubleshooting Steps:
-
Monitor Cell Health: Ensure that long-term treatment is not adversely affecting cell viability or confluence, which could indirectly impact the ubiquitin-proteasome system.
-
Check for Resistance: In very long-term studies, cells may develop resistance mechanisms. This is a complex issue that may require further investigation into the expression levels of CRBN and components of the proteasome machinery.
-
Issue 2: No or weak PTK2/FAK degradation observed by Western blot.
Possible Cause 1: Suboptimal Western blot protocol.
-
Troubleshooting Steps:
-
Review Protocol: Refer to the detailed Western blot protocol provided below (Experimental Protocol 2) and ensure all steps are followed correctly.
-
Antibody Validation: Confirm that the primary antibody for PTK2/FAK is validated for Western blotting and recognizes the target protein in your specific cell line.
-
Loading Control: Use a reliable loading control to ensure equal protein loading between lanes.
-
Positive Control: Include a positive control cell lysate known to express high levels of PTK2/FAK.
-
Possible Cause 2: Poor cell permeability of this compound.
-
Troubleshooting Steps:
-
Perform Permeability Assay: If you suspect poor cell entry, a Caco-2 permeability assay can be performed to assess the compound's ability to cross cell membranes (see Experimental Protocol 3 for a general approach).
-
Key Experimental Data
Table 1: In Vitro Degradation of PTK2 by this compound in various cell lines.
| Cell Line | pDC50 | Dmax (%) |
| A549 | 7.9 | 95 |
| Hep3B2.1-7 | 7.6 | 96 |
| SNU-387 | 7.6 | 90 |
| HepG2 | 7.5 | 89 |
| SK-Hep-1 | 7.5 | 89 |
| SNU-398 | 8.5 | 95 |
| HUCCT1 | 7.9 | 90 |
| HuH-7 | 7.3 | 93 |
| SNU-423 | 7.9 | 93 |
| HUH-1 | 6.6 | 50 |
| HLF | 6.4 | 30 |
| HLE | 6.8 | 79 |
pDC50 is the negative logarithm of the half-maximal degradation concentration. Dmax is the maximum percentage of protein degradation observed. Data adapted from Popow J, et al. J Med Chem. 2019.[3]
Detailed Experimental Protocols
Experimental Protocol 1: Assessing this compound Stability in Cell Culture Medium by LC-MS/MS
Objective: To determine the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
Your specific cell culture medium (with and without serum)
-
LC-MS/MS system
-
Acetonitrile
-
Formic acid
-
Internal standard (a stable, structurally similar compound if available)
Methodology:
-
Sample Preparation:
-
Prepare a solution of this compound in your cell culture medium at the desired experimental concentration (e.g., 1 µM). Prepare separate solutions for medium with and without serum.
-
Incubate the solutions at 37°C in a cell culture incubator.
-
At various time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), collect an aliquot of each solution.
-
To each aliquot, add an equal volume of acetonitrile containing the internal standard to precipitate proteins and extract the compound.
-
Vortex and centrifuge the samples to pellet the precipitate.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Develop a multiple reaction monitoring (MRM) method to detect and quantify this compound and the internal standard. The specific ion transitions will need to be optimized for your instrument.
-
Inject the prepared samples onto an appropriate C18 column.
-
Elute the compounds using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
-
Data Analysis:
-
Calculate the peak area ratio of this compound to the internal standard at each time point.
-
Plot the percentage of remaining this compound relative to the 0-hour time point to determine its degradation profile.
-
Experimental Protocol 2: Western Blot for PTK2/FAK Degradation
Objective: To assess the degradation of PTK2/FAK in cells treated with this compound.
Materials:
-
Cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against PTK2/FAK (e.g., from Cell Signaling Technology or Abcam)
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Methodology:
-
Cell Treatment and Lysis:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound for the specified duration.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against PTK2/FAK overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for the loading control.
-
Experimental Protocol 3: Caco-2 Permeability Assay (General Protocol)
Objective: To assess the potential of this compound to cross a cell monolayer, as an indicator of cell permeability.
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Culture medium
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
This compound
-
LC-MS/MS system
Methodology:
-
Cell Culture:
-
Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a tight monolayer.
-
Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Permeability Assay:
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add this compound to the apical (A) or basolateral (B) chamber.
-
At various time points, collect samples from the receiver chamber (B for A-to-B transport, and A for B-to-A transport).
-
Replace the collected volume with fresh transport buffer.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A transport.
-
The efflux ratio (Papp(B-A) / Papp(A-B)) can be calculated to determine if the compound is a substrate of efflux transporters.
-
Visualizations
Caption: Mechanism of action for this compound-mediated PTK2/FAK degradation.
Caption: Simplified PTK2/FAK signaling pathway and the point of intervention by this compound.
References
Validation & Comparative
A Comparative Guide to FAK Degraders: BI-3663 vs. BI-0319
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent PROTAC (Proteolysis Targeting Chimera) degraders targeting Focal Adhesion Kinase (FAK): BI-3663 and BI-0319. This document synthesizes available experimental data to objectively evaluate their performance, mechanisms of action, and experimental considerations.
Introduction to FAK and PROTAC Technology
Focal Adhesion Kinase (PTK2/FAK) is a non-receptor tyrosine kinase that plays a crucial role in cellular processes such as adhesion, migration, proliferation, and survival.[1] Its overexpression and activation are implicated in the progression and metastasis of various cancers, making it a compelling therapeutic target.[2]
PROTACs are innovative heterobifunctional molecules designed to hijack the cell's natural protein disposal system. They consist of a ligand that binds to the target protein (in this case, FAK), a linker, and a ligand that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome.[3][4] This approach offers a distinct advantage over traditional inhibitors by eliminating the entire protein, thereby abrogating both its enzymatic and scaffolding functions.[5]
Mechanism of Action: A Tale of Two E3 Ligases
This compound and BI-0319 are both potent FAK degraders, yet they employ different E3 ubiquitin ligases to achieve their effect.
-
This compound utilizes a Cereblon (CRBN) ligand, specifically a derivative of pomalidomide, to recruit the CRL4-CRBN E3 ligase complex.[6][7][8]
-
BI-0319 incorporates a ligand for the von Hippel-Lindau (VHL) E3 ligase, thereby hijacking the CRL2-VHL complex.[9]
This fundamental difference in their mechanism can lead to variations in degradation efficiency, cell-type specificity, and potential off-target effects. The choice between a CRBN- or VHL-based degrader can be influenced by the expression levels of these E3 ligases in the target cells or tissues.
Quantitative Performance Comparison
The following tables summarize the key quantitative data for this compound and BI-0319 based on published studies.
Table 1: FAK Degradation Potency and Efficacy in A549 Cells
| Compound | E3 Ligase Recruited | DC50 (nM) | Dmax (%) | Reference |
| This compound | Cereblon (CRBN) | 25 - 27 | ~95 | [3] |
| BI-0319 | von Hippel-Lindau (VHL) | 243 | ~80 | [9] |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 2: FAK Degradation in a Panel of Eleven Hepatocellular Carcinoma (HCC) Cell Lines
| Compound | Median DC50 (nM) | Dmax (%) | Reference |
| This compound | 30 | >80 | [3] |
| BI-0319 | 82 | >80 | [9] |
Table 3: Binary Binding Affinities
| Compound | Binding to PTK2 (nM) | Binding to E3 Ligase Complex (nM) | Reference |
| This compound | 18 | 877 (to CRBN) | [3] |
| BI-0319 | 19 | 114 (to VCB complex) | [9] |
VCB Complex: VHL-ElonginB-ElonginC complex.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of FAK degraders.
Western Blotting for FAK Degradation
This protocol outlines the steps to assess the reduction in FAK protein levels following treatment with this compound or BI-0319.
-
Cell Culture and Treatment: Plate cells (e.g., A549) at a suitable density and allow them to adhere overnight. Treat the cells with a dose-response range of this compound or BI-0319 (or DMSO as a vehicle control) for a specified duration (e.g., 18 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Protein Transfer: Normalize the protein amounts for each sample, mix with Laemmli buffer, and denature by heating. Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against FAK (e.g., Cell Signaling Technology #3285) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control, such as GAPDH or β-actin, to ensure equal protein loading.
AlamarBlue Cell Viability Assay
This assay measures cell proliferation and cytotoxicity to determine the effect of FAK degradation on cell health.
-
Cell Plating: Seed cells in a 96-well plate at a density of approximately 1 x 10^4 cells per well and allow them to attach overnight.[6]
-
Compound Treatment: Treat the cells with a serial dilution of this compound, BI-0319, or a vehicle control for the desired time period (e.g., 72 hours).
-
Assay Reagent Addition: Add AlamarBlue reagent to each well at a volume equal to 10% of the culture medium.[6][7]
-
Incubation: Incubate the plate at 37°C for 1-4 hours, protected from light.[1][7]
-
Measurement: Measure the fluorescence at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm using a microplate reader.[6]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Quantitative Mass Spectrometry for Selectivity Profiling
This protocol provides a general workflow for assessing the proteome-wide selectivity of FAK degraders using Tandem Mass Tag (TMT) labeling and LC-MS/MS.
-
Sample Preparation: Treat cells with the degrader of interest (e.g., this compound or BI-0319) and a vehicle control. Lyse the cells and digest the proteins into peptides using trypsin.
-
TMT Labeling: Label the peptide samples from different treatment conditions with distinct TMT isobaric tags according to the manufacturer's protocol. This allows for multiplexing and relative quantification.
-
Sample Cleanup and Fractionation: Combine the labeled samples and desalt them using a C18 column. For complex proteomes, perform high-pH reversed-phase fractionation to reduce sample complexity.
-
LC-MS/MS Analysis: Analyze the labeled and fractionated peptides using a high-resolution Orbitrap mass spectrometer coupled with a nano-liquid chromatography system.
-
Data Analysis: Process the raw mass spectrometry data using a software suite like Proteome Discoverer. Search the data against a human protein database to identify and quantify proteins. Determine the relative abundance of proteins across the different treatment conditions based on the TMT reporter ion intensities. Proteins that show a significant decrease in abundance in the degrader-treated samples compared to the control are potential off-targets.
Visualizations
FAK Signaling Pathway
Caption: Simplified FAK signaling pathway illustrating key downstream effectors.
PROTAC Mechanism of Action
References
- 1. sciex.com [sciex.com]
- 2. Overview of Quantitative LC-MS Techniques for Proteomics and Activitomics | Springer Nature Experiments [experiments.springernature.com]
- 3. TMT Labeling for the Masses: A Robust and Cost-efficient, In-solution Labeling Approach. | Broad Institute [broadinstitute.org]
- 4. qb3.berkeley.edu [qb3.berkeley.edu]
- 5. TMT Labeling for the Masses: A Robust and Cost-efficient, In-solution Labeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Data-independent acquisition-based SWATH-MS for quantitative proteomics: a tutorial. [folia.unifr.ch]
- 7. embopress.org [embopress.org]
- 8. protocols.io [protocols.io]
- 9. BAF_Protocol_014_TMT-Based proteomics: Isobaric isotope labeling quantitative method [protocols.io]
A Comparative Guide to the Validation of PTK2 Degradation by BI-3663 with CRISPR-Based Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of BI-3663, a potent and selective PROTAC (Proteolysis Targeting Chimera) for the degradation of Protein Tyrosine Kinase 2 (PTK2), with other alternative compounds. It includes supporting experimental data, detailed methodologies for key experiments, and visual representations of signaling pathways and experimental workflows to facilitate a clear understanding of the validation process, with a particular focus on the use of CRISPR-Cas9 technology for target validation.
Introduction to PTK2 and Targeted Protein Degradation
Protein Tyrosine Kinase 2 (PTK2), also known as Focal Adhesion Kinase (FAK), is a non-receptor tyrosine kinase that plays a pivotal role in cellular adhesion, migration, proliferation, and survival.[1][2] Its overexpression and hyperactivity are implicated in the progression and metastasis of various cancers, making it a compelling target for therapeutic intervention.[1]
Targeted protein degradation has emerged as a powerful therapeutic modality that offers several advantages over traditional inhibition. PROTACs, such as this compound, are heterobifunctional molecules that co-opt the cell's natural protein disposal system to eliminate a target protein. This compound achieves this by binding to both PTK2 and the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of PTK2.[2][3][4] This approach not only ablates the kinase activity of PTK2 but also its scaffolding functions, offering a more complete shutdown of its signaling pathways.
A critical aspect of developing targeted degraders is the rigorous validation that the observed cellular phenotype is indeed a direct consequence of the degradation of the intended target. CRISPR-Cas9 gene-editing technology has become an invaluable tool for such validation, allowing for the specific knockout of the target protein to phenocopy the effects of the degrader.
PTK2 Signaling Pathway
The following diagram illustrates the central role of PTK2 in mediating signals from the extracellular matrix and growth factor receptors to downstream effectors that regulate key cellular processes.
Caption: A simplified diagram of the PTK2 (FAK) signaling pathway.
Experimental Workflow for Validation of PTK2 Degradation
The validation of a targeted protein degrader like this compound involves a multi-pronged approach. The following workflow outlines the key steps, including treatment with the degrader, quantitative proteomics to assess degradation, and a parallel CRISPR-Cas9 experiment to validate the on-target effects.
Caption: Experimental workflow for validating PTK2 degradation.
Performance Comparison of this compound and Alternatives
The following table summarizes the quantitative data for this compound and compares it with other PTK2-targeting compounds.
| Compound | Mechanism of Action | Target(s) | DC50 (PTK2 Degradation) | Dmax (PTK2 Degradation) | IC50 (PTK2 Inhibition) | E3 Ligase Recruited |
| This compound | PROTAC Degrader | PTK2 | Median DC50 of 30 nM across 11 HCC cell lines.[5] 25 nM in A549 cells.[3] | >80% across 11 HCC cell lines.[5] 95% in A549 cells.[6] | 18 nM[2][4] | Cereblon (CRBN)[2][3] |
| BI-0319 | PROTAC Degrader | PTK2 | 243 nM in A549 cells.[6] Median DC50 of 82 nM across 11 HCC cell lines.[7] | ~80% in A549 cells[6][7] | 19 nM[7] | von Hippel-Lindau (VHL)[6] |
| PROTAC-3 | PROTAC Degrader | PTK2 | - | Effective degradation at 100 nM[8] | Based on Defactinib | von Hippel-Lindau (VHL)[8] |
| BI-4464 | Kinase Inhibitor | PTK2 | N/A | N/A | - | N/A |
| Defactinib | Kinase Inhibitor | PTK2 | N/A | N/A | - | N/A |
| BI-4206 | Negative Control | Binds PTK2, does not recruit E3 ligase | Not active in degradation[3] | Not active in degradation[3] | Comparable to this compound[3] | None[3] |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation. IC50: Half-maximal inhibitory concentration. HCC: Hepatocellular Carcinoma. N/A: Not Applicable.
Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Lines: A549 (non-small cell lung cancer), Hep3B2.1-7 (hepatocellular carcinoma), and other relevant cancer cell lines are cultured in their respective recommended media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: this compound and other compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.
-
Treatment: For degradation studies, cells are seeded in appropriate culture plates and allowed to adhere overnight. The following day, the culture medium is replaced with fresh medium containing the desired concentrations of this compound or control compounds (e.g., DMSO as a vehicle control, BI-4206 as a negative control). Treatment duration can vary, but 18 hours is a common time point for assessing protein degradation.[3]
Quantitative Proteomics by Mass Spectrometry
-
Cell Lysis and Protein Digestion: Following treatment, cells are washed with ice-cold PBS and lysed in a buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay. An equal amount of protein from each sample is then subjected to in-solution or in-gel digestion with trypsin.
-
Isobaric Labeling (e.g., TMT): For multiplexed quantitative analysis, the resulting peptides are labeled with isobaric tags (e.g., Tandem Mass Tags).
-
LC-MS/MS Analysis: The labeled peptides are combined, fractionated by high-pH reversed-phase chromatography, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The raw mass spectrometry data is processed using a suitable software suite (e.g., MaxQuant) to identify and quantify proteins. The relative abundance of proteins across different treatment conditions is determined, and statistical analysis is performed to identify proteins with significant changes in abundance.[3][6]
CRISPR-Cas9 Mediated PTK2 Knockout for Target Validation
-
gRNA Design and Synthesis: At least two independent single guide RNAs (sgRNAs) targeting early exons of the PTK2 gene are designed using a publicly available tool (e.g., CHOPCHOP). A non-targeting sgRNA is used as a negative control.
-
Lentiviral Production and Transduction: The sgRNA sequences are cloned into a lentiviral vector that also expresses Cas9 and a selection marker (e.g., puromycin resistance). Lentiviral particles are produced in a packaging cell line (e.g., HEK293T) and used to transduce the target cancer cell lines.
-
Selection of Knockout Cells: Transduced cells are selected with the appropriate antibiotic (e.g., puromycin) to generate a stable knockout cell population.
-
Validation of Knockout: The efficiency of PTK2 knockout is validated at the protein level by Western blotting using a specific anti-PTK2 antibody. Genomic DNA sequencing of the target locus can also be performed to confirm the presence of insertions and deletions (indels).
-
Phenotypic Comparison: The phenotype of the PTK2 knockout cells (e.g., proliferation, migration) is compared to that of cells treated with this compound to determine if the genetic knockout phenocopies the effect of the chemical degrader.
Conclusion
This compound is a highly potent and selective degrader of PTK2, demonstrating superior degradation efficacy compared to the VHL-based PROTAC BI-0319 in some cell lines.[6] The use of CRISPR-Cas9-mediated gene knockout is a critical step in the validation pipeline for targeted protein degraders. By demonstrating that the genetic removal of PTK2 recapitulates the cellular effects of this compound, researchers can confidently attribute the observed phenotype to the on-target degradation of PTK2. This rigorous validation is essential for the continued development of targeted protein degraders as a promising new class of therapeutics. While this compound effectively degrades PTK2, some studies have noted that this degradation did not always translate to the expected anti-proliferative effects in certain cancer cell lines, highlighting the complexity of PTK2 biology and the importance of thorough functional validation.[1][5]
References
- 1. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. opnme.com [opnme.com]
- 8. Development and characterization of selective FAK inhibitors and PROTACs with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to FAK-Targeting PROTACs: BI-3663 and Beyond
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted protein degradation has expanded rapidly, offering novel therapeutic strategies for diseases driven by aberrant protein function. Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase frequently overexpressed in various cancers, has emerged as a compelling target.[1][2] Unlike traditional kinase inhibitors that only block the catalytic activity of FAK, Proteolysis-Targeting Chimeras (PROTACs) mediate the degradation of the entire FAK protein, thereby eliminating both its kinase-dependent and kinase-independent scaffolding functions.[3] This guide provides a comprehensive comparison of BI-3663, a well-characterized FAK-targeting PROTAC, with other notable FAK degraders, including BI-0319, FC-11, and defactinib-based PROTACs.
Performance Comparison of FAK-Targeting PROTACs
The efficacy of PROTACs is primarily evaluated by their ability to induce the degradation of the target protein, quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize the reported in vitro performance of this compound and its counterparts.
Table 1: In Vitro Degradation Potency (DC50)
| PROTAC | FAK Ligand | E3 Ligase Ligand | Cell Line | DC50 (nM) | Reference |
| This compound | BI-4464 | Pomalidomide (CRBN) | A549 (Lung Carcinoma) | 27 | [4] |
| Hep3B2.1-7 (Hepatocellular Carcinoma) | ~25 (pDC50=7.6) | [5] | |||
| Panel of 11 HCC Lines (Median) | 30 | [4] | |||
| BI-0319 | BI-4464 | VHL Ligand | PATU-8988T (Pancreatic Carcinoma) | >1000 | [1] |
| FC-11 | PF-562271 | Pomalidomide (CRBN) | PA-1 (Ovarian Teratocarcinoma) | 0.08 | |
| TM3 (Leydig Cells) | 0.31 | ||||
| MDA-MB-436 (Melanoma) | 0.33 | ||||
| LNCaP (Prostate Carcinoma) | 0.37 | ||||
| Ramos (Burkitt's Lymphoma) | 0.04 | ||||
| Defactinib-PROTAC (PROTAC-3) | Defactinib | VHL Ligand | PC3 (Prostate Cancer) | 3.0 | [2] |
| Defactinib-PROTAC (16b) | Defactinib Derivative | Lenalidomide Analog (CRBN) | A549 (Lung Carcinoma) | 6.16 | [3] |
| BSJ-04-146 | VS-4718 | CRBN Ligand | PATU-8988T (Pancreatic Carcinoma) | <10 | [1] |
Note: pDC50 is the negative logarithm of the molar concentration of a degrader that is required for 50% degradation of a target protein.
Table 2: Maximum Degradation (Dmax)
| PROTAC | Cell Line | Dmax (%) | Reference |
| This compound | A549 | >95 | [4] |
| Panel of 11 HCC Lines | >80 | [4] | |
| FC-11 | PA-1 | >99 (at 10 nM) | |
| Defactinib-PROTAC (D-PROTAC) | A427 (Lung Carcinoma) | >90 (at 800 nM) | [6] |
| PROTAC A13 | A549 | 85 (at 10 nM) | [2] |
FAK Signaling Pathway and PROTAC Mechanism of Action
FAK is a central node in signaling pathways that regulate cell survival, proliferation, migration, and invasion. Its activation is initiated by integrin clustering upon binding to the extracellular matrix, leading to autophosphorylation at Y397. This creates a binding site for Src family kinases, which in turn phosphorylate other substrates, activating downstream pathways such as PI3K-Akt and MAPK/ERK.
References
- 1. Development and characterization of selective FAK inhibitors and PROTACs with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of potent FAK-degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cutting-Edge FAK-targeting PROTACs: design, synthesis, and biological evaluation [jcps.bjmu.edu.cn]
- 4. This compound | FAK PROTAC | Probechem Biochemicals [probechem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
BI-3663: A PROTAC-Mediated Solution to FAK Inhibitor Resistance
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to targeted cancer therapies is a significant challenge in oncology. Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, is a well-established target in various cancers, but the clinical efficacy of FAK kinase inhibitors has been hampered by both intrinsic and acquired resistance. This guide provides a comparative analysis of BI-3663, a Proteolysis Targeting Chimera (PROTAC) that induces the degradation of FAK, and traditional FAK kinase inhibitors, with a focus on its potential to overcome inhibitor resistance.
The Challenge of FAK Inhibitor Resistance
Focal Adhesion Kinase (FAK) is a critical signaling node that regulates cell proliferation, survival, migration, and invasion. Its overexpression is correlated with poor prognosis in several cancers. Small molecule FAK kinase inhibitors have been developed to block its catalytic activity. However, their effectiveness is often limited by resistance mechanisms that allow cancer cells to bypass the effects of kinase inhibition.
Key mechanisms of resistance to FAK kinase inhibitors include:
-
Scaffolding Function of FAK: FAK possesses a kinase-independent scaffolding function that is not addressed by kinase inhibitors. This scaffolding allows FAK to continue to support pro-tumorigenic signaling pathways even when its kinase activity is blocked.[1]
-
Compensatory Signaling Pathways: Cancer cells can develop resistance by upregulating parallel signaling pathways to compensate for FAK inhibition. This can involve the activation of other receptor tyrosine kinases (RTKs) or signaling molecules that restore downstream signaling.
-
Multidrug Resistance (MDR): Overexpression of efflux pumps like P-glycoprotein (P-gp) can reduce the intracellular concentration of FAK inhibitors, leading to resistance.[2][3]
This compound: Degrading FAK to Overcome Resistance
This compound is a PROTAC that offers a distinct mechanism of action compared to traditional inhibitors. It is a heterobifunctional molecule that links a FAK-binding moiety to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[4][5] This proximity induces the ubiquitination and subsequent proteasomal degradation of the entire FAK protein, eliminating both its kinase and scaffolding functions.[1]
While direct experimental data on the efficacy of this compound in FAK inhibitor-resistant cell lines is not yet available, the degradation of FAK presents a compelling strategy to overcome the known mechanisms of resistance. By removing the entire FAK protein, this compound has the potential to:
-
Abrogate Scaffolding Functions: Unlike inhibitors, this compound eliminates the FAK protein, thereby preventing its scaffolding-mediated signaling which can contribute to inhibitor resistance.[1]
-
Circumvent Kinase Domain Mutations: Resistance can arise from mutations in the kinase domain that prevent inhibitor binding. As a degrader, this compound's efficacy is less likely to be affected by such mutations.
-
Potentially Reverse Multidrug Resistance: A recent study on a novel FAK-degrading PROTAC, F2, demonstrated its ability to reverse multidrug resistance in several cancer cell lines.[2][3] The proposed mechanisms include the downregulation of P-gp and the inhibition of key survival pathways like AKT and ERK.[2][3] This suggests that FAK degradation may be a viable strategy to resensitize resistant tumors to chemotherapy.
Comparative Efficacy of this compound and FAK Inhibitors
The following tables summarize the available quantitative data on the efficacy of this compound and other FAK inhibitors in various cancer cell lines. It is important to note that these are generally FAK inhibitor-sensitive cell lines.
| Compound | Mechanism | Cell Line | IC50 (nM) | DC50 (nM) | Dmax (%) | Citation |
| This compound | FAK Degrader (PROTAC) | A549 (Lung) | 18 | 27 | 95 | [4] |
| This compound | FAK Degrader (PROTAC) | 11 HCC Lines (Median) | - | 30 | >80 | [4] |
| BI-4464 | FAK Inhibitor | - | - | - | - | [6] |
| Defactinib (VS-6063) | FAK Inhibitor | OVCAR3, OVCAR8 (Ovarian) | - | - | - | [1][7] |
| PF-562271 | FAK Inhibitor | - | - | - | - | [6] |
| GSK-2256098 | FAK Inhibitor | - | - | - | - | [6] |
IC50: Half-maximal inhibitory concentration (a measure of potency for inhibition). DC50: Half-maximal degradation concentration (a measure of potency for degradation). Dmax: Maximum degradation.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the FAK signaling pathway, a proposed mechanism of resistance to FAK inhibitors, and a typical experimental workflow for evaluating the efficacy of a FAK degrader like this compound.
References
- 1. Frontiers | FAK PROTAC Inhibits Ovarian Tumor Growth and Metastasis by Disrupting Kinase Dependent and Independent Pathways [frontiersin.org]
- 2. A novel FAK-degrading PROTAC molecule exhibited both anti-tumor activities and efficient MDR reversal effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel FAK-degrading PROTAC molecule exhibited both anti-tumor activities and efficient MDR reversal effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | FAK PROTAC | Probechem Biochemicals [probechem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Design, synthesis, and biological evaluation of potent FAK-degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Confirming On-Target Effects of BI-3663: A Comparative Guide with Rescue Experiment Proposals
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the PROTAC degrader BI-3663 with other molecules targeting Focal Adhesion Kinase (PTK2/FAK). We delve into its mechanism of action, present comparative experimental data, and propose a definitive rescue experiment to unequivocally confirm its on-target effects.
Introduction to this compound
This compound is a potent and selective Proteolysis Targeting Chimera (PROTAC) that induces the degradation of PTK2, also known as Focal Adhesion Kinase (FAK).[1][2][3][4] As a heterobifunctional molecule, this compound recruits the E3 ubiquitin ligase Cereblon (CRBN) to PTK2, leading to its ubiquitination and subsequent degradation by the proteasome.[1][4] This mode of action, moving beyond simple inhibition to induce protein removal, offers a promising therapeutic strategy for cancers where PTK2 is overexpressed and plays a crucial role in cell adhesion, migration, and survival.[1][3]
Comparative Performance of this compound
This compound has been benchmarked against its corresponding kinase inhibitor (BI-4464), a VHL-based PROTAC (BI-0319), and other FAK inhibitors and PROTACs. The data highlights its potent degradation activity and selectivity.
Table 1: In Vitro Performance of this compound and Comparators
| Compound | Target(s) | Mechanism | DC50 (nM) | Dmax (%) | IC50 (nM) | Cell Line(s) | Reference(s) |
| This compound | PTK2/FAK | PROTAC (CRBN) | 25 - 30 | >80 - 95 | 18 | A549, various HCC lines | [1][2][3][4][5][6][7] |
| BI-0319 | PTK2/FAK | PROTAC (VHL) | 243 | 80 | - | A549 | [5][6] |
| BI-4464 | PTK2/FAK | Kinase Inhibitor | - | - | - | A549, various HCC lines | [1][5] |
| PROTAC-3 | PTK2/FAK | PROTAC (VHL) | 3.0 | - | - | PC3 | [2] |
| FC-11 | PTK2/FAK | PROTAC | - | - | - | - | [2] |
| GSK215 | PTK2/FAK | PROTAC | - | - | - | In vivo (mice) | [2] |
| PF-562271 | FAK | Kinase Inhibitor | - | - | - | A549 | [2] |
DC50: Concentration for 50% maximal degradation; Dmax: Maximum degradation; IC50: Half-maximal inhibitory concentration.
Confirming On-Target Effects: The Need for Rescue Experiments
While the high selectivity of this compound has been demonstrated through proteomics, a definitive confirmation of its on-target effects requires a "rescue" experiment. This involves demonstrating that the cellular phenotype induced by this compound can be reversed by the expression of a non-degradable form of the target protein, PTK2. The absence of published rescue experiments for this compound necessitates a clear experimental design to validate its mechanism of action.
Proposed Rescue Experiment Workflow
This proposed experiment aims to substantiate that the observed effects of this compound are solely due to the degradation of PTK2.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Design, synthesis, and biological evaluation of potent FAK-degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 7. Highly Selective PTK2 Proteolysis Targeting Chimeras to Probe Focal Adhesion Kinase Scaffolding Functions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: Downstream Signaling Effects of BI-3663 Versus FAK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the downstream signaling effects of the FAK PROTAC degrader, BI-3663, versus traditional FAK (Focal Adhesion Kinase) inhibitors. By presenting supporting experimental data, detailed protocols, and signaling pathway visualizations, this document aims to equip researchers with the necessary information to evaluate these distinct therapeutic strategies.
Introduction to FAK-Targeted Therapies
Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, is a critical mediator of signals from integrins and growth factor receptors, playing a pivotal role in cell adhesion, migration, proliferation, and survival.[1][2] Its overexpression and activation are associated with the progression of various cancers, making it a compelling therapeutic target.[3][4]
Two primary strategies have emerged to counteract FAK's oncogenic functions:
-
FAK Inhibitors: These small molecules typically act as ATP-competitive inhibitors, blocking the kinase activity of FAK. This prevents the autophosphorylation of FAK at Tyrosine 397 (Y397) and subsequent phosphorylation of downstream substrates, thereby inhibiting signaling cascades.[5]
-
FAK Degraders (PROTACs): Proteolysis-targeting chimeras, such as this compound, represent a newer modality. This compound is a heterobifunctional molecule that links a FAK-binding moiety to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[6][7] This proximity induces the ubiquitination and subsequent proteasomal degradation of the entire FAK protein, eliminating both its kinase and non-enzymatic scaffolding functions.[2][6]
This guide will delve into the distinct downstream consequences of these two approaches.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data comparing the efficacy of this compound and representative FAK inhibitors.
Table 1: Potency and Efficacy of this compound and Parent FAK Inhibitor
| Compound | Target | Mechanism | IC50 (Binding/Inhibition) | Median DC50 (Degradation) | Max Degradation (Dmax) | Cell Line Panel | Reference |
| This compound | PTK2/FAK | PROTAC Degrader | 18 nM | 30 nM | >80% | 11 HCC Lines | [6][7][8] |
| BI-4464 | PTK2/FAK | Kinase Inhibitor | 16 nM | N/A | N/A | N/A | [8] |
Note: IC50 represents the concentration for 50% inhibition of FAK kinase activity. DC50 represents the concentration for 50% degradation of FAK protein.
Table 2: Comparative Effects on Cell Viability (3D Spheroid Cultures)
| Compound | Class | Target | MDA-MB-231 IC50 (µM) | PATU-8988T IC50 (µM) | Reference |
| BSJ-04-146 * | FAK PROTAC Degrader | FAK | 0.038 | 0.055 | |
| This compound | FAK PROTAC Degrader | FAK | ~1-10 (estimated) | >10 | |
| Defactinib | FAK Kinase Inhibitor | FAK/Pyk2 | 0.443 | 0.702 | |
| PF-573228 | FAK Kinase Inhibitor | FAK | 0.301 | 0.654 |
*BSJ-04-146 is a potent FAK PROTAC that, like this compound, induces FAK degradation and is used here for comparative purposes due to the availability of direct inhibitor comparison data.
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms of action and experimental procedures is crucial for understanding the differential effects of this compound and FAK inhibitors.
Signaling Pathway Diagrams
// Nodes ECM [label="Extracellular Matrix", fillcolor="#F1F3F4", fontcolor="#202124"]; Integrin [label="Integrin Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; FAK [label="FAK", fillcolor="#FBBC05", fontcolor="#202124"]; FAKi [label="FAK Inhibitor\n(e.g., Defactinib)", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"]; pFAK [label="p-FAK (Y397)", fillcolor="#FBBC05", fontcolor="#202124"]; Src [label="Src", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FAK_Src [label="FAK/Src Complex", fillcolor="#4285F4", fontcolor="#FFFFFF"]; p130cas [label="p130Cas", fillcolor="#34A853", fontcolor="#FFFFFF"]; PI3K [label="PI3K/AKT Pathway", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; MAPK [label="MAPK/ERK Pathway", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Scaffold [label="Scaffolding\nFunction\n(Unaffected)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Output [label="Cell Proliferation,\nMigration, Survival", shape=cds, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges ECM -> Integrin; Integrin -> FAK [label="Activation"]; FAK -> pFAK [label="Autophosphorylation"]; FAKi -> FAK [label="Inhibits Kinase\nDomain", color="#EA4335", style=dashed, arrowhead=tee]; pFAK -> FAK_Src [label="Recruits"]; Src -> FAK_Src; FAK_Src -> p130cas [label="Phosphorylation"]; p130cas -> PI3K; p130cas -> MAPK; PI3K -> Output; MAPK -> Output; FAK -> Scaffold [style=dotted]; } . Caption: FAK inhibitor action on downstream signaling.
// Nodes BI3663 [label="this compound", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"]; FAK [label="FAK Protein", fillcolor="#FBBC05", fontcolor="#202124"]; CRBN [label="CRBN\nE3 Ligase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ternary [label="FAK-PROTAC-CRBN\nTernary Complex", fillcolor="#F1F3F4", fontcolor="#202124"]; Ub [label="Ubiquitin", shape=invtrapezium, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Ub_FAK [label="Ub-FAK", fillcolor="#FBBC05", fontcolor="#202124"]; Proteasome [label="Proteasome", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"]; Degradation [label="FAK Degradation", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"]; Downstream [label="Downstream Signaling\n(PI3K/AKT, MAPK/ERK)\nScaffolding Function", shape=cds, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges BI3663 -> Ternary; FAK -> Ternary; CRBN -> Ternary; Ternary -> Ub_FAK [label="Ubiquitination"]; Ub -> Ub_FAK; Ub_FAK -> Proteasome; Proteasome -> Degradation; Degradation -> Downstream [arrowhead=tee, color="#EA4335", label="Abrogated"]; } . Caption: this compound mechanism of action via FAK degradation.
Experimental Workflow Diagram
// Nodes start [label="Start:\nTreat cells with\nthis compound or FAKi", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; lysis [label="Cell Lysis\n(RIPA Buffer)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; quant [label="Protein\nQuantification\n(BCA Assay)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sds [label="SDS-PAGE", fillcolor="#FBBC05", fontcolor="#202124"]; transfer [label="Transfer to\nPVDF Membrane", fillcolor="#FBBC05", fontcolor="#202124"]; blocking [label="Blocking\n(5% BSA or Milk)", fillcolor="#34A853", fontcolor="#FFFFFF"]; primary [label="Primary Antibody\nIncubation (4°C)", fillcolor="#34A853", fontcolor="#FFFFFF"]; secondary [label="HRP-Secondary\nAntibody Incubation", fillcolor="#34A853", fontcolor="#FFFFFF"]; detect [label="Chemiluminescent\nDetection (ECL)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="End:\nAnalyze Band\nIntensity", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> lysis; lysis -> quant; quant -> sds; sds -> transfer; transfer -> blocking; blocking -> primary; primary -> secondary; secondary -> detect; detect -> end; } . Caption: General workflow for Western blot analysis.
Experimental Protocols
Detailed methodologies are provided for key experiments used to evaluate the downstream effects of this compound and FAK inhibitors.
Western Blotting for Downstream Signaling Analysis
This protocol is used to assess the levels of total and phosphorylated proteins in key signaling pathways.
a. Cell Lysis and Protein Extraction:
-
Culture cells to 70-80% confluency and treat with specified concentrations of this compound, a FAK inhibitor (e.g., Defactinib), or DMSO vehicle control for the desired time period (e.g., 6, 18, or 24 hours).
-
Place the culture dish on ice and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Aspirate PBS and add ice-cold RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the adherent cells and transfer the lysate to a pre-cooled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a BCA Protein Assay Kit.
b. SDS-PAGE and Immunoblotting:
-
Normalize protein samples to equal concentrations with lysis buffer and Laemmli sample buffer.
-
Denature samples by boiling at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel.
-
Perform electrophoresis until the dye front reaches the bottom of the gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-FAK, anti-p-FAK (Y397), anti-AKT, anti-p-AKT (S473), anti-ERK, anti-p-ERK (T202/Y204), and a loading control like GAPDH or β-actin) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply an Enhanced Chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
Cell Viability Assay (MTT or Crystal Violet)
This protocol measures the effect of the compounds on cell proliferation and viability.
a. Cell Plating and Treatment:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well.
-
Allow cells to adhere and grow for 24 hours.
-
Treat the cells with a serial dilution of this compound, a FAK inhibitor, or DMSO vehicle control.
-
Incubate for a specified period (e.g., 72 hours).
b. MTT Assay Protocol:
-
Add 20 µL of 5 mg/mL MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide) solution to each well.
-
Incubate at 37°C for 4 hours.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
c. Crystal Violet Assay Protocol:
-
Gently wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Stain the cells with 0.5% crystal violet solution for 20 minutes.
-
Thoroughly wash with water and allow the plate to air dry.
-
Solubilize the stain by adding 10% acetic acid.
-
Measure the absorbance at 590 nm using a microplate reader.
Summary of Downstream Effects and Conclusion
The primary distinction between this compound and FAK inhibitors lies in their fundamental mechanism of action, which dictates their downstream cellular consequences.
-
FAK Inhibitors effectively block the kinase-dependent signaling cascade by preventing the phosphorylation of FAK and its substrates. This leads to the inhibition of pathways like PI3K/AKT and MAPK/ERK. However, the FAK protein, though catalytically inactive, remains in the cell and can still perform non-enzymatic scaffolding functions. This residual scaffolding activity may contribute to cell survival and therapeutic resistance.[1][2]
-
This compound , by inducing the complete degradation of the FAK protein, abrogates both its kinase activity and its scaffolding functions.[2][8] This dual action leads to a more comprehensive shutdown of FAK-mediated processes. Experimental evidence suggests that FAK degradation results in a more pronounced impact on cancer cell viability in 3D models and cell migration compared to kinase inhibition alone. The elimination of the FAK scaffold prevents it from acting as a platform for other signaling complexes, potentially leading to a more durable and potent anti-tumor response.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Defactinib inhibits PYK2 phosphorylation of IRF5 and reduces intestinal inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Development and characterization of selective FAK inhibitors and PROTACs with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for BI-3663
For Immediate Implementation by Laboratory Personnel
This guide provides essential, step-by-step procedures for the safe and compliant disposal of BI-3663, a potent and selective PTK2/FAK PROTAC degrader used in cancer research. Adherence to these protocols is critical for ensuring personnel safety, environmental protection, and regulatory compliance within your research facility.
Essential Safety and Handling Data
Proper handling and storage are prerequisites for safe disposal. The following table summarizes key quantitative data for this compound.
| Parameter | Value | Source |
| Molecular Weight | 917.84 g/mol | [1][2] |
| Solubility in DMSO | 300 mg/mL (326.85 mM) | [1][3] |
| Storage (Solid) | -20°C for 3 years, 4°C for 2 years | [1] |
| Storage (In Solvent) | -80°C for 2 years, -20°C for 1 year | [1][4] |
Experimental Protocols: Decontamination of Empty Containers
Empty containers that have held this compound must be decontaminated before disposal.
Protocol for Triple Rinsing:
-
Select a solvent capable of fully dissolving this compound (e.g., DMSO, followed by a wash with a solvent like ethanol).
-
Rinse the container thoroughly with the chosen solvent, ensuring all interior surfaces are contacted.
-
Collect the rinsate as hazardous chemical waste.
-
Repeat the rinsing process two more times, collecting the rinsate each time.
-
After the third rinse, the container can be disposed of as regular laboratory glass or plastic waste, provided all hazardous labels have been defaced.[5][6]
Step-by-Step Disposal Procedures for this compound
This compound and materials contaminated with it must be treated as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.
Unused or Expired Solid this compound
-
Segregation: Keep solid this compound waste separate from other chemical waste streams.
-
Container: Dispose of the original vial containing the solid compound in a clearly labeled, sealed, and compatible hazardous waste container.
-
Labeling: The waste container must be labeled "Hazardous Waste" and clearly identify the contents, including "this compound" and any other reagents in the container.
-
Storage: Store the waste container in a designated satellite accumulation area, segregated from incompatible materials.[7]
This compound Solutions (e.g., in DMSO)
-
Segregation: Collect this compound solutions in a dedicated hazardous waste container for organic solvent waste. Do not mix with aqueous or other incompatible waste streams.[6][8]
-
Container: Use a properly sealed, leak-proof container compatible with the solvent used (e.g., a high-density polyethylene or glass container for DMSO solutions).
-
Labeling: Label the container "Hazardous Waste" and list all contents, including "this compound" and the solvent (e.g., "this compound in DMSO").
-
Storage: Store in a designated satellite accumulation area, away from heat and ignition sources, and with secondary containment to prevent spills.[5][9]
Contaminated Labware and Personal Protective Equipment (PPE)
-
Solid Waste: Items such as pipette tips, gloves, and other disposable labware contaminated with this compound should be collected in a designated, sealed bag or container labeled as "Hazardous Waste" with the chemical name.
-
Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container that is clearly labeled as containing hazardous chemical waste.[10][11]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials.
Caption: Workflow for the safe disposal of this compound in various forms.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound | FAK PROTAC | Probechem Biochemicals [probechem.com]
- 3. glpbio.com [glpbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. vumc.org [vumc.org]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. acewaste.com.au [acewaste.com.au]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. research.hawaii.edu [research.hawaii.edu]
- 11. Biohazardous Waste Disposal Procedures | Research and Innovation [unh.edu]
Essential Safety and Operational Guide for Handling BI-3663
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of the PROTAC BI-3663, a selective PTK2/FAK degrader.
This document provides crucial safety and logistical information for the proper handling of this compound, a potent proteolysis-targeting chimera (PROTAC). Adherence to these guidelines is essential to ensure personnel safety and maintain the integrity of the compound.
Personal Protective Equipment (PPE)
Given the potent biological activity of this compound, a stringent PPE protocol is mandatory to prevent accidental exposure. The following table outlines the minimum required PPE.
| PPE Category | Recommended Equipment | Standard Operating Procedure |
| Eye Protection | Chemical splash goggles | Must be worn at all times when handling the solid compound or its solutions. |
| Hand Protection | Chemical-resistant nitrile gloves | Double-gloving is required. Inspect gloves for any tears or punctures before use. Change gloves immediately if contaminated. |
| Body Protection | Disposable lab coat with knit cuffs | A fully fastened lab coat should be worn over personal clothing. Cuffs should be tucked into the outer pair of gloves. |
| Respiratory Protection | N95 respirator or higher | Recommended when handling the solid powder outside of a certified chemical fume hood to prevent inhalation of fine particles. |
Operational Plan: Handling and Storage
This compound, like many PROTAC molecules, may have limited stability and requires specific storage conditions to ensure its efficacy.
| Parameter | Specification | Rationale |
| Storage Temperature | Store the solid compound and stock solutions at -20°C or -80°C for long-term stability. | PROTACs can be susceptible to degradation at room temperature.[1] |
| Handling Environment | All weighing and preparation of stock solutions should be conducted in a certified chemical fume hood. | To minimize the risk of inhalation and contamination of the laboratory environment. |
| Solvent for Stock Solutions | Dimethyl sulfoxide (DMSO) is a common solvent for this compound.[2] | Ensure the use of anhydrous, high-purity DMSO to prevent compound degradation. |
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.
| Waste Stream | Disposal Protocol |
| Solid this compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. |
| Liquid Waste (solutions of this compound) | Collect in a designated, sealed hazardous waste container. Do not dispose of down the drain. |
| Contaminated Labware (pipette tips, tubes, etc.) | Place in a designated hazardous waste container. |
| Contaminated PPE (gloves, lab coats) | Dispose of in a designated hazardous waste container. |
Note: All waste disposal must comply with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
This compound Mechanism of Action
This compound is a PROTAC that selectively induces the degradation of Focal Adhesion Kinase (PTK2/FAK).[3][4] It is a hetero-bifunctional molecule composed of a ligand that binds to PTK2/FAK and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[3][5] This proximity induces the ubiquitination of PTK2/FAK, marking it for degradation by the proteasome.
Caption: this compound hijacks the cell's ubiquitin-proteasome system to degrade PTK2/FAK.
Experimental Protocol: In-Cell Western Assay for PTK2 Degradation
This protocol provides a high-throughput method to quantify the degradation of PTK2 induced by this compound.
Materials:
-
Cell line of interest (e.g., A549)
-
96-well microplates
-
This compound
-
Primary antibodies: anti-PTK2 and anti-GAPDH (loading control)
-
IRDye® conjugated secondary antibodies
-
In-Cell Western Assay Kit (e.g., from LI-COR)
-
Odyssey® CLx Imaging System
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency at the time of treatment.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for the desired time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix cells with 4% paraformaldehyde in PBS.
-
Permeabilize cells with 0.1% Triton X-100 in PBS.
-
-
Blocking: Block non-specific binding with a blocking buffer for 90 minutes.
-
Primary Antibody Incubation: Incubate cells with primary antibodies against PTK2 and GAPDH overnight at 4°C.
-
Secondary Antibody Incubation: Wash cells and incubate with IRDye® conjugated secondary antibodies for 1 hour at room temperature, protected from light.
-
Imaging and Analysis:
-
Wash cells and allow the plate to dry.
-
Scan the plate using an Odyssey® CLx Imaging System.
-
Quantify the fluorescence intensity for both PTK2 and GAPDH.
-
Normalize the PTK2 signal to the GAPDH signal.
-
Calculate the percentage of PTK2 degradation relative to the vehicle control.
-
Caption: A streamlined workflow for quantifying this compound-mediated PTK2 degradation.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
